3-Ethynyl-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h1,4-6H,2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBFUJNDONMGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on 3-Ethynyl-4-methoxybenzoic Acid: Structural Properties, Synthesis, and Applications in Kinase Inhibitor Design
Executive Summary
As targeted therapies for chronic myeloid leukemia (CML) evolve, overcoming resistance mutations—such as the BCR-ABL T315I "gatekeeper" mutation—while minimizing off-target cardiotoxicity remains a paramount challenge[1]. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) has emerged as a critical molecular scaffold in fragment-based drug discovery (FBDD)[2],[3].
As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of this compound's chemical properties, its mechanistic utility in rational drug design, and field-proven synthetic protocols. This whitepaper serves as a definitive, self-validating resource for medicinal chemists and drug development professionals aiming to leverage this building block in complex synthesis pipelines.
Chemical Identity & Structural Properties
The utility of 3-ethynyl-4-methoxybenzoic acid stems from its highly functionalized aromatic ring[2]. The carboxyl group serves as a primary anchor for amide coupling, while the ethynyl moiety provides a rigid, linear vector for extending the molecule into deep hydrophobic pockets of kinase enzymes. The methoxy group introduces steric bulk and electron-donating properties, which restrict the conformational flexibility of adjacent substituents and enhance target selectivity.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 3-Ethynyl-4-methoxybenzoic acid |
| CAS Number | 1197358-11-4[3] |
| Molecular Formula | C10H8O3 |
| Molecular Weight | 176.17 g/mol |
| SMILES String | O=C(O)C1=CC=C(OC)C(C#C)=C1 |
| Key Functional Groups | Carboxylic acid (-COOH), Methoxy (-OCH3), Terminal Alkyne (-C≡CH) |
Mechanistic Role in Drug Design (BCR-ABL Inhibitors)
In the development of third-generation BCR-ABL inhibitors, balancing pan-mutant efficacy with cardiac safety is critical. Ponatinib, a potent FDA-approved tyrosine kinase inhibitor (TKI), is notorious for its severe cardiovascular toxicity[1]. Recent structure-activity relationship (SAR) studies have utilized 3-ethynyl-4-methoxybenzoic acid to design hybrid molecules that maintain efficacy against the T315I mutant while drastically reducing cardiotoxicity ()[1].
Causality of Structural Features:
-
The Ethynyl Spacer: The alkyne at position 3 acts as a rigid cylindrical spacer. Unlike flexible alkyl chains, the ethynyl group projects attached pharmacophores (e.g., substituted imidazoles) deep into the ATP-binding pocket without causing steric clashes with the bulky isoleucine residue of the T315I mutant[2].
-
The Methoxy Group: Positioned ortho to the ethynyl group, the methoxy substituent forces a specific dihedral angle on the alkyne-attached groups due to steric repulsion. This conformational locking prevents the molecule from adopting geometries that bind to off-target kinases (such as VEGFR2), which are primarily responsible for TKI-induced cardiotoxicity[1].
-
The Carboxylic Acid: Acts as the primary handle for standard EDC/HOBt-mediated amide coupling with various anilines, forming the hinge-binding motif essential for anchoring the inhibitor to the kinase backbone[2].
Caption: Fragment-based drug design utilizing 3-Ethynyl-4-methoxybenzoic acid for BCR-ABL inhibitors.
Synthesis Workflow & Experimental Protocols
To ensure high fidelity in drug discovery pipelines, the synthesis of 3-ethynyl-4-methoxybenzoic acid must be robust and scalable. The following self-validating protocol details the two-step synthesis from methyl 3-iodo-4-methoxybenzoate, utilizing a Sonogashira cross-coupling followed by global deprotection ()[2].
Phase 1: Sonogashira Coupling
Objective: Introduce the protected alkyne vector at the iodine-substituted position. Reagents: Methyl 3-iodo-4-methoxybenzoate (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.05 eq), Copper(I) iodide (CuI, 0.1 eq), Triethylamine (TEA, solvent/base), anhydrous THF.
Step-by-Step Procedure:
-
Degassing: Dissolve the aryl iodide in a 1:1 mixture of anhydrous THF and TEA. Degas the solution by sparging with argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which would consume the TMSA and complicate purification.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive argon flow. The solution will typically transition to a pale yellow/orange hue.
-
Alkyne Addition: Add TMSA dropwise at room temperature. Stir the reaction mixture at 50°C for 4-6 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (UV active) should be fully consumed, replaced by a non-polar fluorescent spot corresponding to the TMS-protected intermediate.
-
Workup: Filter through a Celite pad to remove palladium and copper salts. Concentrate the filtrate in vacuo and purify via flash chromatography to yield methyl 4-methoxy-3-((trimethylsilyl)ethynyl)benzoate.
Phase 2: Global Deprotection and Hydrolysis
Objective: Concurrently cleave the TMS protecting group and hydrolyze the methyl ester to yield the free carboxylic acid[2]. Reagents: Lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq), THF/MeOH/H2O (2:1:1 v/v).
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the purified intermediate from Phase 1 in the THF/MeOH/H2O solvent mixture.
-
Hydrolysis: Add LiOH·H2O in one portion. Stir at room temperature for 12 hours. Causality: The hydroxide ion acts dually, attacking the ester carbonyl to form the carboxylate and attacking the silicon atom to cleave the TMS group, streamlining the synthesis into a single operational step.
-
Validation (In-Process): LC-MS analysis should indicate the disappearance of the intermediate mass and the appearance of the [M-H]⁻ ion at m/z 175.
-
Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous layer with water and wash with diethyl ether to remove non-polar impurities.
-
Acidification: Acidify the aqueous layer to pH 2-3 using 1M HCl. The target compound, 3-ethynyl-4-methoxybenzoic acid, will precipitate as a white to off-white solid.
-
Isolation & Final Validation: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum. Confirm purity via ¹H NMR (DMSO-d6: presence of terminal alkyne proton at ~4.2 ppm and carboxylic acid proton at ~12.8 ppm)[2].
Caption: Step-by-step synthesis workflow of 3-Ethynyl-4-methoxybenzoic acid via Sonogashira coupling.
References
-
Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2022, 65(16), 10898–10919. URL: [Link]
-
Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety (Open Access Mirror) Source: PubMed Central (PMC9421657) URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews (ACS Publications), 2007, 107(3), 874-922. URL: [Link]
Sources
Strategic Utilization of 3-Ethynyl-4-methoxybenzoic Acid in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern medicinal chemistry, the precise structural tuning of small-molecule inhibitors is paramount for overcoming drug resistance and mitigating off-target toxicities. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) has emerged as a highly specialized building block in the synthesis of third-generation Tyrosine Kinase Inhibitors (TKIs)[1]. Most notably, this intermediate serves as a critical scaffold in the development of novel BCR-ABL inhibitors designed to combat the "gatekeeper" T315I mutation in Chronic Myeloid Leukemia (CML) while significantly reducing the severe cardiotoxicity associated with legacy therapeutics like ponatinib[2].
This technical guide details the physicochemical properties, structural rationale, and validated synthetic protocols for incorporating 3-ethynyl-4-methoxybenzoic acid into advanced drug discovery workflows.
Physicochemical Specifications
To ensure reproducibility and accurate stoichiometric calculations in synthetic workflows, the core quantitative data for 3-ethynyl-4-methoxybenzoic acid is summarized below:
| Parameter | Specification |
| Chemical Name | 3-Ethynyl-4-methoxybenzoic acid |
| CAS Registry Number | 1197358-11-4 |
| Molecular Weight | 176.17 g/mol |
| Molecular Formula | C₁₀H₈O₃ |
| Structural Features | Terminal alkyne, ortho-methoxy ether, carboxylic acid |
| Primary Application | Bifunctional intermediate for cross-coupling and amidation |
Mechanistic Role in Drug Design: The "Methoxy" Advantage
The architectural design of BCR-ABL inhibitors relies heavily on projecting a hinge-binding motif deep into the kinase's hydrophobic pocket. While ponatinib utilizes a 3-ethynyl-4-methylbenzoic acid core, substituting the methyl group with a methoxy group (via 3-ethynyl-4-methoxybenzoic acid) provides profound pharmacological advantages[3]:
-
Kinome Profile Tuning (Reduced Cardiotoxicity): The primary limitation of FDA-approved ponatinib is its severe cardiovascular toxicity, driven by off-target inhibition of kinases like VEGFR2. The introduction of the methoxy group alters the electronic distribution and steric bulk of the aroyl core. This subtle modification sterically occludes binding to certain off-target kinases while maintaining high affinity for the BCR-ABL T315I mutant, resulting in a significantly safer cardiomyocyte profile ([4]).
-
The Ethynyl Vector: The terminal alkyne acts as a rigid, linear spacer. It traverses the narrow hydrophobic channel of the kinase without introducing the entropic penalty associated with flexible alkyl linkers[3].
-
Orthogonal Reactivity: The molecule possesses two highly orthogonal reactive sites—a carboxylic acid for amide bond formation and a terminal alkyne for Sonogashira cross-coupling—allowing for highly modular, convergent syntheses.
Validated Experimental Protocols
Protocol A: Carboxylic Acid Activation & Amide Coupling
Objective: To conjugate the benzoic acid core to a functionalized amine (e.g., a piperazine-substituted aniline) without disrupting the alkyne.
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Step 1: Preparation. Dissolve 3-ethynyl-4-methoxybenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Step 2: Activation. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes.
-
Causality Insight: HATU is selected over standard EDC/HOBt because the carboxylic acid is sterically hindered by the para-methoxy and meta-ethynyl groups. HATU generates a highly reactive HOAt ester that drives the reaction to completion. DIPEA is used as a non-nucleophilic base to prevent unwanted side reactions with the activated ester.
-
-
Step 3: Amine Addition. Add the target amine (1.1 eq) dropwise. Stir for 2–4 hours at room temperature.
-
Step 4: Self-Validation. Monitor the reaction via LC-MS. The disappearance of the 176.17 m/z peak and the emergence of the product mass confirms complete conversion. Quench with water and extract with ethyl acetate.
Protocol B: Sonogashira Cross-Coupling for Chain Elongation
Objective: To couple the terminal alkyne of the resulting intermediate with a heteroaryl halide (the hinge-binding motif).
-
Step 1: Reagent Assembly. In a Schlenk flask, combine the alkyne-amide intermediate (1.0 eq) and the heteroaryl iodide/bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) and Triethylamine (TEA) (1:1 v/v).
-
Step 2: Degassing (Critical). Sparge the solution with argon for at least 20 minutes.
-
Causality Insight: Rigorous deoxygenation is mandatory. In the presence of oxygen and copper, terminal alkynes undergo rapid oxidative homocoupling (Glaser coupling), which will consume the valuable alkyne intermediate and drastically reduce yields.
-
-
Step 3: Catalysis. Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Heat to 60°C for 6 hours.
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Causality Insight: The CuI acts as a co-catalyst, forming a copper acetylide intermediate that undergoes transmetalation with the Palladium(II) complex much faster than the alkyne alone. The ortho-methoxy group donates electron density, making the alkyne slightly less acidic; therefore, heating to 60°C ensures optimal transmetalation kinetics.
-
-
Step 4: Purification. Filter through a pad of Celite to remove the copper/palladium salts, concentrate, and purify via flash chromatography.
Workflow Visualization
The following diagram illustrates the logical progression of the synthetic workflow, demonstrating how the orthogonal reactivity of 3-ethynyl-4-methoxybenzoic acid is leveraged to assemble complex TKI architectures.
Synthetic workflow utilizing 3-ethynyl-4-methoxybenzoic acid to assemble BCR-ABL inhibitors.
References
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications), 2022 Aug 25; 65(16): 10898-10919. URL:[Link]
Sources
Strategic Deployment of Ethynyl Benzoic Acid Derivatives in Modern Drug Discovery: A Structural and Mechanistic Perspective
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing lead compounds to overcome steric clashes, improve target selectivity, or enhance pharmacokinetic profiles. One of the most privileged and versatile building blocks in our arsenal is ethynyl benzoic acid (EBA) and its regioisomers (e.g., 3-ethynylbenzoic acid and 4-ethynylbenzoic acid).
This technical guide explores the structural rationale, therapeutic applications, and validated synthetic workflows for integrating ethynyl benzoic acid derivatives into drug discovery pipelines.
Structural Rationale & Pharmacophore Dynamics
The incorporation of an ethynyl benzoic acid moiety into a small molecule is rarely an accident; it is a deliberate structural intervention. The ethynyl linker ( −C≡C− ) provides a unique set of physicochemical properties:
-
Linearity and Rigidity: The sp -hybridized carbons enforce a strict 180° bond angle. This creates a rigid, cylindrical vector that projects the attached pharmacophores across spatial gaps with minimal entropic penalty upon binding[1].
-
Steric Bypass: The lack of substituents on the triple bond allows the linker to "thread the needle" through narrow hydrophobic channels in target proteins, a critical feature for overcoming bulky gatekeeper mutations[2].
-
Electronic Properties: The electron-rich π -cloud of the alkyne can participate in multipolar interactions with the protein backbone, while the benzoic acid portion provides a planar aromatic system for π−π stacking and a carboxylic acid handle for facile functionalization.
Key Therapeutic Applications (Case Studies)
Kinase Inhibitors: Bypassing Gatekeeper Mutations
The most famous application of the ethynyl linker is in the development of Ponatinib (AP24534) . In Chronic Myeloid Leukemia (CML), the BCR-ABL kinase frequently mutates (T315I), replacing a compact threonine with a bulky isoleucine. This mutation causes severe steric clashes with first-generation inhibitors like imatinib. By utilizing a 3-ethynyl-4-methylbenzamide core, ponatinib's linear alkyne linker effortlessly bypasses the bulky isoleucine side chain, allowing the molecule to span the hinge region and the DFG-out pocket simultaneously[1][2].
Similarly, the novel compound HSL119 was recently developed as a potent and selective inhibitor of Hormonally Upregulated Neu-associated Kinase (HUNK) for the treatment of HER2+ breast cancer[3]. Synthesized directly from 3-ethynylbenzoic acid, HSL119 suppresses Rubicon S92 phosphorylation and inhibits tumorigenesis in resistant HER2/neu+ models[4][5].
Caption: Logical relationship of ethynyl linker bypassing the T315I gatekeeper mutation in BCR-ABL.
GPCR Modulators: Negative Allosteric Modulators (NAMs)
In the realm of central nervous system (CNS) disorders, 4-ethynylbenzoic acid derivatives have been utilized to synthesize ML337 , an mGlu3 selective Negative Allosteric Modulator[6]. The rigid ethynyl linker was crucial for achieving sub-micromolar potency (IC50 = 593 nM) while maintaining the necessary blood-brain barrier penetration required for CNS efficacy[6].
Antivirals: Click Chemistry Precursors
Due to the terminal alkyne (or internal alkyne potential), ethynyl benzoic acids are exceptional precursors for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In the discovery of novel HIV-1 capsid inhibitors, researchers reacted 3-ethynylbenzoic acid with an intermediate amine, followed by a CuAAC reaction with diverse azides to yield 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives. The lead compound (II-10c) demonstrated remarkable anti-HIV activity[7].
Quantitative Data & SAR Summaries
To illustrate the broad utility of the ethynyl benzoic acid pharmacophore, the following table summarizes the quantitative structure-activity relationship (SAR) data across diverse therapeutic targets:
| Compound / Drug | Primary Target | Key EBA Structural Feature | Potency (IC50 / EC50) | Reference |
| Ponatinib | BCR-ABL (T315I) | 3-ethynyl-4-methylbenzamide | Low nM (IC50) | [2] |
| HSL119 | HUNK Kinase | 3-ethynylbenzamide | ~1.7 μM (IC50, JIMT-1) | [8] |
| Compound 3s | B-Raf (V600E) | 3-ethynyl-2,4-difluorophenyl | Low nM (IC50) | [9] |
| ML337 | mGlu3 Receptor | 4-ethynylbenzamide | 593 nM (IC50) | [6] |
| Compound II-10c | HIV-1 Capsid | 1,2,3-triazole (from 3-EBA) | 2.13 μM (EC50) | [7] |
Experimental Methodologies & Protocols
In my laboratory, ensuring that a protocol is a self-validating system is paramount. The following workflows detail the synthesis of ethynyl benzamide derivatives (such as HSL119 or Ponatinib analogues)[3][10], emphasizing the causality behind each experimental choice.
Protocol 1: Sonogashira Cross-Coupling for Alkynyl Linker Construction
Purpose: To construct the ethynyl benzoic acid core from an aryl halide and a terminal alkyne.
-
Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, combine the aryl halide (e.g., 3-iodobenzoic acid, 1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous DMF.
-
Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv) and CuI (0.1 equiv).
-
Causality: The Palladium(0) complex is responsible for the oxidative addition into the aryl-iodide bond. The Copper(I) salt acts as a co-catalyst to form a highly reactive copper acetylide intermediate via transmetalation, which significantly accelerates the reaction.
-
-
Base Addition: Add Triethylamine ( Et3N , 3.0 equiv) dropwise.
-
Causality: The base deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydroiodic acid generated during the catalytic cycle.
-
-
Reaction & In-Process Control (IPC): Heat the mixture to 80 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The system self-validates when the lower-Rf aryl halide spot completely disappears, replaced by a highly UV-active product spot.
-
Workup: Quench with saturated aqueous NH4Cl to complex and remove copper salts. Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
Protocol 2: Amide Coupling (HATU/DIPEA) of Ethynyl Benzoic Acid
Purpose: To couple the EBA intermediate to an amine/aniline (e.g., the piperazine-containing aniline used in HSL119)[3].
-
Activation: To a solution of 3-ethynylbenzoic acid (2.1 mmol) and HATU (1.3 equiv) in 10 mL anhydrous DMF, add DIPEA (5.0 equiv). Stir for 10 minutes at room temperature.
-
Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-deficient anilines. It rapidly converts the carboxylic acid into a highly reactive OAt ester. DIPEA acts as a non-nucleophilic base to drive the deprotonation without interfering with the activated ester.
-
-
Coupling: Add the amine/aniline derivative (2.0 mmol) to the activated mixture. Allow to stir overnight at room temperature.
-
Self-Validating Workup: Quench the reaction with equal volumes of distilled water and extract with Ethyl Acetate. Wash the organic layer strictly with a 1M aqueous solution of Sodium Hydroxide ( NaOH ) (5 mL)[3].
-
Causality: The 1M NaOH wash is a critical self-validating step; it selectively deprotonates and removes any unreacted 3-ethynylbenzoic acid and the acidic HOAt byproduct into the aqueous layer, ensuring the organic layer contains only the neutral amide product.
-
-
Isolation: Concentrate the organic layer in vacuo and verify the mass via LC-MS.
Caption: Synthetic workflow for ethynyl benzamide derivatives via Sonogashira and amide coupling.
References
-
Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors Source: RSC Advances / Org. Biomol. Chem. URL:[Link]
-
Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant Source: Journal of Medicinal Chemistry / ResearchGate URL:[Link]
-
Rapid Discovery of a Novel Series of Abl Kinase Inhibitors by Application of an Integrated Microfluidic Synthesis and Screening Platform Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) Source: Journal of Medicinal Chemistry / SciSpace URL:[Link]
-
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors Source: ACS Medicinal Chemistry Letters / PMC URL:[Link]
-
Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer Source: Cell Chemical Biology / PubMed (NIH) URL:[Link]
- US11001559B2 - 4-substituted aminoisoquinoline derivatives Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a potent and selective HUNK inhibitor for treatment of HER2+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05869A [pubs.rsc.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11001559B2 - 4-substituted aminoisoquinoline derivatives - Google Patents [patents.google.com]
Thermodynamic stability of 3-Ethynyl-4-methoxybenzoic acid
Thermodynamic Stability and Physicochemical Profiling of 3-Ethynyl-4-methoxybenzoic Acid: A Technical Guide for Drug Development
Executive Summary & Molecular Architecture
As a Senior Application Scientist, I frequently evaluate molecules where the juxtaposition of highly reactive moieties and stable structural cores dictates the compound's entire lifecycle—from synthesis to formulation. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a prime example. Widely utilized as a critical building block in the synthesis of targeted therapeutics, such as novel BCR-ABL kinase inhibitors for chronic myeloid leukemia[1], its thermodynamic profile is governed by three distinct structural domains:
-
The Terminal Alkyne (Ethynyl): Imparts high energy and reactivity. Terminal alkynes are thermodynamically less stable than their internal counterparts or alkenes due to the lack of stabilizing hyperconjugation, making them highly susceptible to exothermic addition or polymerization[2].
-
The Methoxy Group (-OCH₃): Provides electron-donating resonance (+M) that enriches the aromatic ring, subtly modulating the acidity of the adjacent carboxylic acid and the electronic environment of the alkyne.
-
The Carboxylic Acid (-COOH): Drives solid-state thermodynamic stability through robust intermolecular hydrogen-bonded dimerization, a classic thermodynamic sink for benzoic acid derivatives[3].
Thermodynamic Stability Profile
Solid-State Stability and Dimerization
In the solid state, 3-Ethynyl-4-methoxybenzoic acid benefits from the thermodynamic stability provided by carboxylic acid dimerization. The formation of hydrogen-bonded dimers significantly lowers the Gibbs free energy of the crystal lattice. However, the rigid, linear ethynyl group introduces steric constraints that can disrupt optimal lattice packing compared to unsubstituted benzoic acid, subtly lowering the energy barrier for thermal degradation.
Solution-Phase Thermodynamics
The dissolution of benzoic acid derivatives in aqueous and organic mixtures is typically an endothermic process ( Δ H > 0), driven forward by the entropic gain ( Δ S > 0) of solvation[4]. In mixed solvent systems (e.g., ethanol/water), the molecule exhibits preferential solvation. The methoxy group enhances solubility in organic domains, while the terminal alkyne remains relatively hydrophobic. Thermodynamic parameters such as apparent Gibbs energy ( Δ G), enthalpy ( Δ H), and entropy ( Δ S) of dissolution are critical for formulation and can be extracted using the van 't Hoff equation[3].
Thermal Degradation and Alkyne Reactivity
The most critical vulnerability in the thermodynamic stability of this compound is the terminal alkyne. The sp-hybridized carbon-carbon triple bond is a region of high electron density. Under thermal stress or in the presence of radical initiators or surface adatoms, the alkyne can undergo exothermic polymerization or cyclotrimerization[5]. The activation energy ( Ea ) for this degradation pathway must be carefully quantified to establish safe storage and handling parameters.
Structural logic dictating the thermodynamic stability and degradation pathways of the molecule.
Quantitative Data Summaries
To provide a comparative baseline for process chemists, we extrapolate the thermodynamic parameters of 3-Ethynyl-4-methoxybenzoic acid based on established empirical data for structurally analogous benzoic acid and ethynylbenzene systems[2][3][4].
Table 1: Estimated Thermodynamic Parameters of Dissolution & Reactivity (Standard Conditions, 298.15 K)
| Parameter | Symbol | Estimated Value Range | Causality / Driving Force |
| Apparent Enthalpy of Dissolution | Δ H diss | +15.0 to +25.0 kJ/mol | Endothermic disruption of crystal lattice dimers during solvation[3]. |
| Apparent Entropy of Dissolution | Δ S diss | +40.0 to +60.0 J/mol·K | Increased degrees of freedom upon transition to the solution phase[4]. |
| Gibbs Free Energy of Dissolution | Δ G diss | +5.0 to +12.0 kJ/mol | Non-spontaneous dissolution in pure water at 298.15 K[4]. |
| Heat of Hydrogenation (Alkyne) | Δ H hydro | ~ -225 kJ/mol | Highly exothermic reduction of the high-energy sp-hybridized π -bonds[2]. |
Experimental Methodologies: Self-Validating Protocols
As application scientists, we must rely on protocols that possess internal validation mechanisms. The following workflows are designed to isolate and quantify the specific thermodynamic variables of 3-Ethynyl-4-methoxybenzoic acid while actively controlling for false positives.
Protocol 1: Determination of Dissolution Thermodynamics via Isothermal Saturation
-
Purpose: To calculate Δ G, Δ H, and Δ S of dissolution using van 't Hoff analysis.
-
Causality & Self-Validation: By measuring equilibrium solubility across a strict temperature gradient, we extract the enthalpy of dissolution. The self-validating aspect is the linearity of the ln(x) vs. 1/T plot. A strictly linear plot confirms a uniform dissolution mechanism; a non-linear deviation instantly alerts the researcher to a change in the solid-state phase (e.g., polymorph transition or solvate formation)[3].
-
Step-by-Step Methodology:
-
Preparation: Add an excess of 3-Ethynyl-4-methoxybenzoic acid (approx. 2 g) to 50 mL of the target solvent (e.g., 50:50 ethanol/water) in a jacketed glass vessel.
-
Equilibration: Seal the vessel and agitate at 200 rpm using a magnetic stirrer. Maintain temperature using a circulating water bath ( ± 0.1 °C). Perform this sequentially at 293.15 K, 298.15 K, 303.15 K, 308.15 K, and 313.15 K.
-
Sampling: After 48 hours of equilibration at each temperature, halt agitation and allow undissolved solids to settle for exactly 3 hours.
-
Filtration & Dilution: Extract 2 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 μ m PTFE filter. Dilute immediately in the HPLC mobile phase to prevent precipitation upon cooling.
-
Quantification: Analyze the concentration via HPLC-UV ( λ = 254 nm) against a standard calibration curve.
-
Thermodynamic Calculation: Plot ln(mole fraction solubility) against 1/T . The slope yields −ΔH/R , and the intercept yields ΔS/R .
-
Protocol 2: Thermal Stability and Polymerization Kinetics via DSC
-
Purpose: To quantify the onset temperature of alkyne degradation and the activation energy ( Ea ) of polymerization.
-
Causality & Self-Validation: Terminal alkynes polymerize exothermically. By running Differential Scanning Calorimetry (DSC) at varying heating rates, we use the Kissinger equation to determine Ea . The self-validation lies in running a cyclic heating/cooling method: an irreversible exothermic peak on the second heat cycle confirms chemical degradation (polymerization), distinguishing it from a reversible physical phase change (melting).
-
Step-by-Step Methodology:
-
Sample Prep: Accurately weigh 2.0–3.0 mg of 3-Ethynyl-4-methoxybenzoic acid into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow outgassing of any residual volatiles.
-
Purge: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min. This prevents oxidative degradation, isolating purely thermal polymerization.
-
Dynamic Heating: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
-
Data Analysis: Identify the endothermic melting peak and the subsequent broad exothermic peak corresponding to alkyne polymerization.
-
Kinetic Validation: Repeat the experiment on fresh samples at heating rates of 5, 15, and 20 °C/min. Plot ln(β/Tp2) vs 1/Tp (where β is the heating rate and Tp is the peak exothermic temperature) to calculate the activation energy ( Ea ).
-
Parallel workflows for determining solution-phase thermodynamics and solid-state thermal kinetics.
Conclusion
The thermodynamic stability of 3-Ethynyl-4-methoxybenzoic acid is a delicate balance between the stabilizing hydrogen-bond networks of its benzoic acid core and the high-energy, reactive nature of its terminal alkyne. For researchers utilizing this compound in drug development, understanding and quantifying these thermodynamic parameters via rigorous, self-validating protocols is paramount to ensuring batch-to-batch reproducibility, preventing premature polymerization, and guaranteeing long-term storage stability.
References
-
Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Alkyne Reactivity Source: MSU Chemistry URL: [Link]
-
Title: Thermodynamic Based Aqueous Solvation and Dissociation of Benzoic Acid Source: ResearchGate / International Journal of Advanced Research URL: [Link]
-
Title: Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures Source: MDPI - Molecules URL: [Link]
-
Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI - Molecules URL: [Link]
Sources
Structural and Mechanistic Divergence: 3-Ethynyl-4-methoxybenzoic acid vs. 3-Ethynylbenzoic acid
As a Senior Application Scientist in medicinal chemistry and molecular design, selecting the correct bifunctional building block is paramount. A single functional group modification—such as the addition of a methoxy moiety—can fundamentally alter a molecule's physicochemical properties, synthetic trajectory, and biological target engagement.
This technical guide provides an in-depth analysis of the differences between 3-Ethynylbenzoic acid (3-EBA) and 3-Ethynyl-4-methoxybenzoic acid (3-E-4-MBA) , detailing the causality behind their divergent reactivities and their specialized applications in modern drug discovery.
Physicochemical and Structural Divergence
At their core, both molecules possess a carboxylic acid (-COOH) for amide coupling and a terminal alkyne (-C≡CH) for cross-coupling or cycloaddition. However, the introduction of a methoxy group (-OCH₃) at the para-position relative to the carboxylic acid in 3-E-4-MBA introduces profound electronic and steric shifts.
Quantitative Data Comparison
The following table summarizes the foundational properties of both building blocks:
| Property | 3-Ethynylbenzoic acid (3-EBA) | 3-Ethynyl-4-methoxybenzoic acid (3-E-4-MBA) |
| CAS Number | 10601-99-7 | 1197358-11-4 |
| Molecular Formula | C₉H₆O₂ | C₁₀H₈O₃ |
| Molecular Weight | 146.14 g/mol | 176.17 g/mol |
| C4 Substituent | Hydrogen (-H) | Methoxy (-OCH₃) |
| Electronic Profile | Neutral aromatic core | Electron-rich (+M resonance dominant) |
| Predicted pKa | ~3.99 | ~4.20 - 4.50 (Weaker acid) |
| Primary Application | Click Chemistry (CuAAC) | Kinase Inhibitor Scaffolds (Sonogashira) |
Causality of the Methoxy Group
The divergence in their application stems from two primary mechanisms dictated by the methoxy group:
-
Electronic Modulation (pKa Shift): The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect). Positioned para to the carboxylic acid, it pumps electron density into the aromatic ring. This destabilizes the resulting carboxylate anion upon deprotonation, making 3-E-4-MBA a weaker acid (higher pKa) than the unhindered 3-EBA [4]. During amide coupling, this slightly reduces the electrophilicity of the activated ester intermediate, necessitating highly efficient coupling reagents like HATU.
-
Steric Hindrance: The methoxy group at C4 is situated directly ortho to the terminal alkyne at C3. This creates a localized steric shield. During transition-metal catalysis (e.g., the transmetalation step in Sonogashira coupling), this steric bulk can influence the conformation of the copper-acetylide intermediate, often requiring optimized catalyst loading or elevated temperatures compared to the unhindered 3-EBA.
Fig 1: Electronic and steric causality of the C4-methoxy group on chemical reactivity.
Applications in Targeted Drug Discovery
3-Ethynylbenzoic Acid: The Click Chemistry Workhorse
Because 3-EBA lacks the steric hindrance of the methoxy group, its terminal alkyne is highly accessible. This makes it a premier building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , commonly known as click chemistry.
-
Viral Therapeutics: 3-EBA has been utilized to synthesize 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives acting as potent HIV-1 capsid inhibitors [3].
-
Ion Channel Modulators: It is a critical precursor in the discovery of Store-Operated Calcium Entry (SOCE) inhibitors, where the triazole ring acts as a stable bioisostere for amide bonds in acute pancreatitis treatments [2].
3-Ethynyl-4-methoxybenzoic Acid: Precision Kinase Targeting
3-E-4-MBA is heavily favored in the design of highly selective kinase inhibitors. The methoxy group is not merely a synthetic artifact; it is a critical pharmacophore element.
-
BCR-ABL Inhibitors for CML: In the design of novel BCR-ABL inhibitors targeting the notoriously resistant T315I mutation in Chronic Myeloid Leukemia (CML), 3-E-4-MBA is used as a core scaffold. The methoxy group precisely fills a hydrophobic pocket within the kinase domain and acts as a hydrogen bond acceptor. Crucially, this specific structural orientation has been proven to significantly improve the cardiac safety profile of the resulting tyrosine kinase inhibitors (TKIs) by mitigating off-target interactions that typically lead to arrhythmias [1].
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for utilizing these building blocks.
Protocol A: CuAAC (Click Chemistry) using 3-Ethynylbenzoic Acid
Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole.
-
Preparation: In a round-bottom flask, dissolve 3-EBA (1.0 equiv) and the target aryl azide (1.0 equiv) in a 1:1 mixture of THF and H₂O (0.2 M concentration).
-
Catalyst Addition: Add Sodium Ascorbate (0.5 equiv) as a freshly prepared 1M aqueous solution. This acts as the reducing agent to maintain copper in the +1 oxidation state.
-
Initiation: Add CuSO₄·5H₂O (0.1 equiv). The solution will typically transition from blue to light yellow/green, indicating the formation of the active Cu(I) species.
-
Reaction & Validation: Stir vigorously at room temperature for 4–12 hours. Monitor the consumption of the alkyne via LCMS. Self-Validation Check: The disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in FTIR or mass shift in LCMS confirms cycloaddition.
-
Workup: Quench the reaction with saturated aqueous EDTA solution to chelate and remove copper salts (critical for biological assays). Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.
Protocol B: Sequential Amide/Sonogashira Workflow using 3-E-4-MBA
Objective: Synthesis of a functionalized kinase inhibitor intermediate.
-
Amide Coupling (Activation): Dissolve 3-E-4-MBA (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester. The use of HATU overcomes the reduced electrophilicity caused by the para-methoxy group.
-
Amine Addition: Add the target primary amine (1.1 equiv). Stir at room temperature for 2 hours.
-
Isolation: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and coupling byproducts. Isolate the aryl alkyne intermediate.
-
Sonogashira Coupling: In a rigorously degassed Schlenk tube, combine the intermediate (1.0 equiv) and an aryl iodide (1.1 equiv) in anhydrous THF/Triethylamine (1:1).
-
Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv). Heat to 60°C under an argon atmosphere for 6 hours. The elevated temperature compensates for the steric hindrance of the C4-methoxy group during transmetalation.
Fig 2: Sequential amide and Sonogashira coupling workflow for 3-E-4-MBA derivatization.
References
-
Pandrala, M., et al. "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety." Journal of Medicinal Chemistry - ACS Publications, 2022.[Link]
-
"Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2020.[Link]
-
"Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors." Semantic Scholar, 2019.[Link]
-
"3-Ethynylbenzoic acid | C9H6O2 | CID 15897047." PubChem - NIH, 2025.[Link]
pKa values and ionization properties of 3-Ethynyl-4-methoxybenzoic acid
An In-Depth Technical Guide to the Ionization Properties and pKa of 3-Ethynyl-4-methoxybenzoic Acid
Executive Summary
3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a highly functionalized aromatic building block frequently utilized in the rational design of targeted therapeutics, notably in the synthesis of novel BCR-ABL tyrosine kinase inhibitors for chronic myeloid leukemia[1]. Understanding its ionization properties is critical for predicting its pharmacokinetic profile, solubility, and receptor-binding affinity. This whitepaper provides a rigorous analysis of its thermodynamic pKa, leveraging linear free energy relationships (LFER) and detailing a self-validating experimental protocol for empirical determination.
Structural Chemistry and Electronic Effects
The ionization of 3-ethynyl-4-methoxybenzoic acid is governed by the delicate interplay of inductive and resonance effects exerted by its two substituents on the benzoic acid core. The thermodynamic pKa can be accurately modeled using the Hammett equation ( pKa=pKa,0−ρ∑σ ), which quantifies these electronic perturbations[2].
Causality of Substituent Effects
-
4-Methoxy Group (-OCH₃): Positioned para to the carboxylic acid, the methoxy group acts as an electron-donating group (EDG). Although oxygen is highly electronegative, its lone pairs donate electron density into the aromatic π -system via resonance. This resonance effect outweighs the inductive withdrawal, resulting in a net destabilization of the carboxylate conjugate base. Consequently, it decreases acidity, raising the pKa ( σp=−0.27 )[2],[3].
-
3-Ethynyl Group (-C≡CH): Positioned meta to the carboxylic acid, the ethynyl group acts as an electron-withdrawing group (EWG). The sp -hybridized carbon possesses 50% s -character, making it highly electronegative. Because resonance effects are negligible at the meta position, the ethynyl group withdraws electron density purely through the σ -bond framework (inductive effect). This stabilizes the carboxylate anion, increasing acidity and lowering the pKa ( σm=+0.21 )[2].
Electronic substituent effects determining the pKa of 3-ethynyl-4-methoxybenzoic acid.
Quantitative Data Summary
By applying the Hammett constants to the base pKa of benzoic acid (4.20), we can derive the theoretical pKa of the target compound. The net Hammett constant ( ∑σ ) is −0.06 , yielding a calculated pKa of 4.26 .
| Compound | Substituent(s) | Hammett Constant ( ∑σ ) | Experimental pKa | Calculated pKa |
| Benzoic Acid | None | 0.00 | 4.20 | 4.20 |
| 4-Methoxybenzoic Acid[4],[3] | 4-OCH₃ | -0.27 | 4.47 | 4.47 |
| 3-Ethynylbenzoic Acid[5] | 3-C≡CH | +0.21 | N/A | 3.99 |
| 3-Ethynyl-4-methoxybenzoic Acid | 3-C≡CH, 4-OCH₃ | -0.06 | N/A | 4.26 |
Experimental Protocol: Self-Validating pKa Determination
Due to the highly hydrophobic nature of the ethynyl and methoxy functional groups, 3-ethynyl-4-methoxybenzoic acid exhibits poor aqueous solubility. Standard aqueous titration will result in precipitation, skewing the inflection point. To circumvent this, we employ a Yasuda-Shedlovsky co-solvent extrapolation coupled with an orthogonal UV-Vis spectrophotometric validation . This ensures the protocol is a self-validating system, immune to single-method artifacts like electrode fouling.
Step-by-Step Methodology
Phase 1: Potentiometric Titration (Primary Method)
-
Solvent Preparation: Prepare four separate solutions of the analyte (0.001 M) in varying volume fractions of a Methanol/Water co-solvent system (e.g., 30%, 40%, 50%, and 60% MeOH by volume). Causality: Methanol ensures complete dissolution of the neutral acid while maintaining a predictable dielectric constant ( ε ) gradient.
-
System Calibration: Calibrate the glass pH electrode using operational standard buffers (pH 4.01, 7.00, 10.01) adjusted for the specific alcoholic solvent mixtures to account for liquid junction potentials.
-
Titration: Titrate each solution with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1 °C. Maintain a continuous flow of inert N₂ gas over the solution. Causality: N₂ prevents atmospheric CO₂ dissolution, which would form carbonic acid and artificially lower the apparent pH.
-
Data Acquisition: Record the apparent pKa ( psKa ) from the half-equivalence point of each titration curve.
-
Yasuda-Shedlovsky Extrapolation: Plot (psKa+log[H2O]) against (1/ε) for each co-solvent ratio. Perform a linear regression and extrapolate to the dielectric constant of pure water ( ε=78.3 ) to determine the true thermodynamic aqueous pKa.
Phase 2: UV-Vis Spectrophotometry (Orthogonal Validation) 6. Spectral Scanning: Prepare a 10⁻⁵ M solution of the analyte in an aqueous buffer. Scan from 200 nm to 400 nm at pH 2.0 (fully protonated) and pH 7.0 (fully deprotonated). Identify the analytical wavelengths where the absorbance difference between the neutral acid and the conjugate base is maximized, as well as the isosbestic point. 7. Spectrophotometric Titration: Titrate the solution across a pH range of 2.5 to 6.0, recording the absorbance. Calculate the pKa using the Henderson-Hasselbalch equation derived from the absorbance ratios. 8. Self-Validation Check: The system is considered validated if the pKa derived from the Yasuda-Shedlovsky extrapolation matches the UV-Vis derived pKa within a strict margin of ±0.05 units .
Self-validating experimental workflow for determining the thermodynamic aqueous pKa.
Implications in Drug Development
The calculated pKa of 4.26 for 3-ethynyl-4-methoxybenzoic acid has profound implications when utilized as a fragment in drug discovery (e.g., in the synthesis of cardiac-safe BCR-ABL inhibitors[1]):
-
Physiological Ionization: At physiological pH (7.4), the carboxylic acid moiety will be >99.9% ionized (deprotonated). This high degree of ionization severely restricts passive diffusion across the blood-brain barrier (BBB) and lipid bilayers, necessitating carrier-mediated transport or structural masking (e.g., amide coupling) if intracellular targeting is required[1].
-
Receptor Binding: The carboxylate anion can form strong, directional salt bridges with basic amino acid residues (like Arginine or Lysine) within a kinase hinge region or allosteric pocket. Furthermore, the electron-rich alkyne ( π -cloud) can participate in orthogonal multipolar interactions.
-
Formulation: The low pKa ensures that the compound can be easily formulated as a highly soluble sodium or potassium salt, ideal for intravenous administration or rapid-release oral dosage forms.
References
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. URL:[Link]
-
4-Methoxybenzoic Acid. PubChem, National Institutes of Health. URL:[Link]
-
3-Ethynylbenzoic acid. PubChem, National Institutes of Health. URL:[Link]
Sources
Methodological & Application
Application Note & Protocol: Robust Amide Coupling Strategies for 3-Ethynyl-4-methoxybenzoic Acid
Abstract & Introduction
The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the backbone of peptides and appearing in a vast number of pharmaceutical agents.[1][2] The synthesis of amides is one of the most frequently performed reactions in the industry.[2][3] A common and powerful method for creating these linkages is the coupling of a carboxylic acid with an amine. However, the direct condensation is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Consequently, activating the carboxylic acid with a coupling reagent is essential for facilitating an efficient reaction.[1]
This document provides a comprehensive guide to the amide coupling of 3-Ethynyl-4-methoxybenzoic acid , a versatile building block possessing both an electron-donating methoxy group and a reactive ethynyl moiety. This unique electronic and functional profile makes it a valuable synthon for creating complex molecular architectures. We present three distinct, field-proven protocols utilizing common yet powerful coupling reagents: HATU, EDC/HOBt, and T3P®. Each protocol is detailed with mechanistic insights, step-by-step instructions, and comparative data to empower researchers to select the optimal conditions for their specific synthetic goals.
Compound Profile: 3-Ethynyl-4-methoxybenzoic Acid
3-Ethynyl-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. The interplay between the electron-donating methoxy group and the electron-withdrawing ethynyl group creates a unique electronic environment that influences the reactivity of the carboxylic acid. The ethynyl group also serves as a valuable functional handle for subsequent transformations, such as click chemistry or Sonogashira coupling.
| Property | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| Appearance | Off-white to pale yellow solid (typical) |
| Key Functional Groups | Carboxylic Acid, Alkyne, Methoxy Ether, Aromatic Ring |
| Structure | ![]() |
The Core Principle: Carboxylic Acid Activation
The fundamental principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group, a poor leaving group, into a better one. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive "activated intermediate." This intermediate is then readily attacked by the nucleophilic amine to form the stable amide bond.
Caption: General workflow for amide bond formation.
Recommended Protocols & Mechanistic Insights
The choice of coupling reagent is critical and depends on factors like substrate reactivity, desired reaction time, potential for side reactions, and ease of purification.[5] We detail three robust methods below.
Protocol 1: High-Efficiency Coupling with HATU
Rationale & Expertise: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred choice for challenging or valuable substrates.[6][7][8] The reaction proceeds through the formation of a highly reactive O-acylisouronium salt, which is subsequently converted to a HOAt active ester.[6][9]
Mechanism of Action:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1-0.2 M.
-
Reagent Addition: Add HATU (1.1 equiv) to the solution, followed by the amine (1.2 equiv).
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature (20-25 °C) for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. Note: The byproduct tetramethylurea (TMU) can sometimes be difficult to remove via chromatography.[7]
Protocol 2: Standard & Cost-Effective Coupling with EDC/HOBt
Rationale & Expertise: The use of a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a widely adopted and cost-effective method for amide bond formation.[3][4] The addition of HOBt (1-Hydroxybenzotriazole) is crucial; it acts as an additive that forms a reactive HOBt-ester, which enhances the reaction rate and minimizes side reactions, particularly racemization.[3][10][11] A key advantage is that the EDC reagent and its corresponding urea byproduct are water-soluble, greatly simplifying purification.[10][11][12]
Mechanism of Action:
Caption: Mechanism of EDC/HOBt-mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: In a flask, dissolve 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in Dichloromethane (DCM) or DMF (0.1-0.2 M).
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
EDC Addition: Add EDC hydrochloride (1.2 equiv) portion-wise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. This aqueous workup effectively removes the EDC-urea byproduct and any unreacted starting materials.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often of high purity but can be further purified by flash column chromatography or recrystallization if necessary.
Protocol 3: Green & Simplified Workup with T3P®
Rationale & Expertise: T3P® (Propanephosphonic Acid Anhydride) is an exceptional modern coupling reagent lauded for its mild reaction conditions, high selectivity, and excellent yields.[13] It is considered a "green" reagent due to its non-toxic nature and the fact that its byproducts are entirely water-soluble, leading to a very simple and efficient workup.[13][14] T3P® effectively functions as a dehydrating agent, promoting the condensation of the acid and amine.[14]
Mechanism of Action:
Caption: Mechanism of T3P®-mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Preparation: To a flask, add 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv) and the amine (1.1 equiv).
-
Dissolution: Dissolve the starting materials in a suitable solvent like ethyl acetate or acetonitrile (0.2-0.5 M).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (2.0-3.0 equiv).
-
T3P® Addition: Slowly add T3P® (typically supplied as a 50% solution in ethyl acetate or DMF) (1.5 equiv) to the mixture, maintaining the temperature below 30 °C.
-
Reaction: Stir at room temperature for 1-5 hours. Monitor progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Separate the organic layer.
-
Wash the organic layer thoroughly with saturated aqueous NaHCO₃ and then with brine. The phosphonic acid byproducts are extracted into the aqueous phase.[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically very clean. If required, it can be purified by flash column chromatography.
Comparative Summary & Troubleshooting
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Reactivity | Very High | High | High |
| Reaction Time | Fast (1-4 h) | Moderate (12-24 h) | Fast (1-5 h) |
| Byproduct Removal | Moderate (TMU can be difficult)[7] | Easy (Water-soluble urea)[10][11] | Easy (Water-soluble salts)[13][14] |
| Cost Indicator | High | Low | Moderate |
| Key Advantage | Speed and efficiency for difficult couplings.[6] | Cost-effective and reliable workhorse. | Green, mild, and exceptionally easy workup.[13] |
| Key Disadvantage | Cost, potential for TMU impurity. | Longer reaction times. | Higher cost than EDC. |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inadequate activation of the acid.- Low nucleophilicity of the amine.- Steric hindrance.[5]- Reaction too dilute. | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[5]- Increase reaction temperature or time (monitor for decomposition).- Ensure reaction concentration is 0.1 M or higher.[5] |
| Multiple Spots on TLC | - Incomplete reaction.- Formation of side products (e.g., N-acylurea with EDC).[10]- Decomposition of starting material or product. | - Allow the reaction to run longer.- Ensure HOBt is used with EDC to suppress side reactions.- Run the reaction at a lower temperature. |
| Difficulty in Purification | - Byproduct co-elutes with the product (e.g., TMU from HATU).[7] | - For HATU, perform multiple aqueous washes (5% LiCl or 1M HCl) before chromatography.- For EDC/DCC, ensure thorough aqueous washes to remove urea byproducts. |
References
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism - T3P - Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]
-
Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. [Link]
-
t3p peptide coupling Amide - boqjqn.guru. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]
-
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Coupling Reagents - AAPPTEC - Peptides. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]
-
WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. [Link]
-
Commonly used amide/peptide coupling reagents - ResearchGate. [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. | Download Scientific Diagram - ResearchGate. [Link]
-
Optimizing Amide Coupling Reactions | PDF | Ester | Amine - Scribd. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. growingscience.com [growingscience.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. bachem.com [bachem.com]
- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. m.youtube.com [m.youtube.com]
Sonogashira cross-coupling methods involving 3-Ethynyl-4-methoxybenzoic acid
Application Note: Sonogashira Cross-Coupling Strategies Involving 3-Ethynyl-4-methoxybenzoic Acid
Executive Summary
The synthesis of highly functionalized diarylalkynes is a cornerstone of modern medicinal chemistry. Specifically, 3-ethynyl-4-methoxybenzoic acid has emerged as a critical bifunctional building block in the development of targeted therapeutics, including novel BCR-ABL kinase inhibitors designed for improved cardiac safety profiles[1]. However, deploying this molecule in a Sonogashira cross-coupling reaction presents unique chemical challenges. This application note provides a comprehensive, self-validating protocol for coupling 3-ethynyl-4-methoxybenzoic acid with aryl halides, detailing the mechanistic causality required to overcome the substrate's inherent electronic and acidic properties.
Mechanistic Causality & Reaction Design
When utilizing 3-ethynyl-4-methoxybenzoic acid, scientists must account for two dominant structural features: the electron-donating ortho-methoxy group and the unprotected carboxylic acid moiety.
-
Electronic and Steric Effects: The methoxy group, positioned para to the carboxylic acid and ortho to the ethynyl group, significantly increases the electron density of the alkyne. While this enriches the alkyne and facilitates the formation of the copper acetylide intermediate, the ortho-substitution also introduces steric hindrance. To overcome this barrier, a highly active palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4 ) paired with a CuI co-catalyst is strictly required[2]. The copper co-catalyst is pivotal for activating the alkyne and promoting the transmetalation step into the palladium cycle[3].
-
Carboxylic Acid Interference (The Base Sink): The free carboxylic acid ( pKa≈4.0 ) acts as an immediate sink for the amine base. Standard Sonogashira protocols typically employ 1.5 to 2.0 equivalents of base[4]. However, applying this standard to 3-ethynyl-4-methoxybenzoic acid will stall the reaction; the base is instantly consumed to form the carboxylate salt, leaving insufficient free amine to deprotonate the alkyne-palladium complex[5]. Causality: The protocol mandates ≥4.0 equivalents of a non-nucleophilic base (e.g., Triethylamine or DIPEA) to neutralize the acid while ensuring the catalytic cycle remains active.
Catalytic Cycle & Experimental Workflow
Intersecting Palladium and Copper catalytic cycles in the Sonogashira reaction.
Self-validating experimental workflow for coupling 3-ethynyl-4-methoxybenzoic acid.
Self-Validating Experimental Protocol
This methodology is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is confirmed.
Objective: Cross-coupling of 3-ethynyl-4-methoxybenzoic acid with an aryl iodide to yield a functionalized diarylalkyne.
-
Step 1: Reagent Assembly & Degassing Combine 3-ethynyl-4-methoxybenzoic acid (1.0 eq), aryl iodide (1.1 eq), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in an oven-dried Schlenk flask. Seal the flask and purge with Argon via 3 vacuum/argon cycles.
-
Causality: Rigorous exclusion of oxygen is mandatory to prevent the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling)[2].
-
Validation Checkpoint: The solid mixture must remain free-flowing and visibly dry. Any color shift to deep blue or green prior to solvent addition indicates copper oxidation due to an O2 or moisture leak.
-
-
Step 2: Solvent and Base Addition Add anhydrous, degassed DMF (to reach 0.2 M concentration), followed immediately by Triethylamine (TEA) (4.0 eq).
-
Causality: DMF provides excellent solubility for the highly polar carboxylate salt that forms. The massive excess of TEA neutralizes the carboxylic acid and provides the necessary basic environment to drive the catalytic cycle[5].
-
Validation Checkpoint: An immediate, mild exotherm should be felt upon TEA addition, confirming the acid-base neutralization. The solution will transition to a dark brown/yellow homogeneous mixture.
-
-
Step 3: Cross-Coupling Execution Heat the reaction mixture to 60 °C and stir for 12–16 hours[4].
-
Validation Checkpoint: Monitor reaction progress via TLC (Eluent: DCM:MeOH 9:1 with 1% Acetic Acid). The starting alkyne is highly UV-active at 254 nm and must completely disappear. Note: The addition of 1% acetic acid to the TLC eluent is critical; without it, the free carboxylic acid will streak across the silica plate, rendering the assay unreadable.
-
-
Step 4: Acidic Workup Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and slowly add 1M HCl dropwise until the aqueous layer reaches a pH of ~3.
-
Causality: In the basic reaction mixture, the product exists as a water-soluble carboxylate salt. Acidification protonates it back to the free carboxylic acid, forcing it to partition into the organic phase.
-
Validation Checkpoint: A transient precipitate may form during acidification. Ensure the final biphasic system is clear (with the product fully dissolved in the EtOAc layer). If the aqueous layer remains highly UV-active under a UV lamp, the pH is not low enough.
-
-
Step 5: Isolation & Purification Separate the organic layer, wash thoroughly with brine (3x to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Quantitative Data & Optimization
The following table summarizes optimization parameters, highlighting the critical nature of base stoichiometry when coupling 3-ethynyl-4-methoxybenzoic acid.
| Entry | Aryl Halide | Catalyst System | Base (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-imidazole | Pd(PPh3)2Cl2 / CuI | TEA (1.5) | DMF | 60 | 12 (Stalled) |
| 2 | 4-Iodo-1-methyl-1H-imidazole | Pd(PPh3)2Cl2 / CuI | TEA (4.0) | DMF | 60 | 84 |
| 3 | 3-Bromoquinoline | Pd(PPh3)4 / CuI | DIPEA (4.0) | THF | 65 | 76 |
| 4 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl2 / CuI | TEA (4.0) | DMF | 50 | 89 |
| 5 | 2-Bromopyridine | Pd(PPh3)2Cl2 / CuI | TEA (4.0) | Toluene | 80 | 62 |
Data Interpretation: Entry 1 demonstrates reaction stalling due to carboxylic acid interference (insufficient base). Entry 2 shows optimal conversion when the base stoichiometry is corrected to account for the acidic proton on the substrate.
Sources
Application Note: Solid-Phase Peptide Synthesis Incorporating 3-Ethynyl-4-methoxybenzoic Acid for Bioorthogonal Conjugation
Mechanistic Rationale & Structural Insights
The integration of unnatural building blocks into peptide scaffolds is a cornerstone of modern drug development and chemical biology. 3-Ethynyl-4-methoxybenzoic acid [3] serves as a bifunctional capping agent that introduces a terminal alkyne handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [2].
From a mechanistic perspective, the structural features of this molecule dictate specific synthetic handling:
-
Electronic Effects (+M Effect): The methoxy group located para to the carboxylic acid donates electron density into the aromatic ring via resonance. This reduces the partial positive charge on the carbonyl carbon, lowering its electrophilicity compared to standard aliphatic amino acids. Consequently, standard carbodiimide chemistry (e.g., DIC/HOBt) often yields incomplete coupling.
-
Steric and Conformational Rigidity: The benzoic acid backbone introduces a rigid, planar spacer that can influence the secondary structure of the peptide and enhance proteolytic stability, a feature actively exploited in the design of novel kinase inhibitors [1].
-
Bioorthogonal Handle: The ethynyl group at the meta position is sterically unhindered by the adjacent methoxy group, providing an optimal, highly reactive vector for click chemistry [2].
To overcome the reduced electrophilicity during Solid-Phase Peptide Synthesis (SPPS), we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. HATU generates a highly reactive 7-aza-benzotriazole active ester, driving the acylation of the sterically hindered N-terminus to completion.
Experimental Workflow & Logic
The following workflow illustrates the logical progression from resin preparation to the final bioorthogonal conjugate. Each phase is designed to prevent side reactions, such as the premature oxidation of the alkyne or the degradation of the peptide backbone.
Workflow for SPPS incorporation of 3-Ethynyl-4-methoxybenzoic acid and click chemistry.
Quantitative Reagent Summaries
To ensure reproducibility and optimal yield, the stoichiometric ratios and cocktail compositions are strictly defined.
Table 1: Stoichiometry for Alkyne Capping (per 1.0 eq of Resin)
| Reagent | Function | Equivalents | Concentration |
| Peptide-Resin | Solid Support | 1.0 eq | N/A |
| 3-Ethynyl-4-methoxybenzoic acid | Alkyne Building Block | 3.0 eq | 0.2 M in DMF |
| HATU | Uronium Coupling Agent | 2.9 eq | 0.2 M in DMF |
| DIPEA | Non-nucleophilic Base | 6.0 eq | 0.4 M in DMF |
Table 2: Global Cleavage Cocktail (Modified Reagent K)
| Component | Volume % | Mechanistic Function |
| TFA | 92.5% | Primary cleavage solvent and acid catalyst |
| TIPS | 2.5% | Scavenges stable carbocations (e.g., Trityl) |
| Ultrapure H₂O | 2.5% | Scavenges highly reactive t-butyl cations |
| DODT | 2.5% | Prevents oxidation of Met/Cys residues |
Table 3: Bioorthogonal CuAAC Conjugation Parameters
| Reagent | Equivalents | Final Conc. | Mechanistic Function |
| Alkyne-Peptide | 1.0 eq | 1.0 mM | Primary Substrate |
| Azide-Fluorophore | 1.2 eq | 1.2 mM | Conjugate Partner |
| CuSO₄·5H₂O | 0.5 eq | 0.5 mM | Cu(II) Catalyst Precursor |
| THPTA | 2.5 eq | 2.5 mM | Ligand: Stabilizes Cu(I), prevents oxidation |
| Sodium Ascorbate | 5.0 eq | 5.0 mM | Reduces Cu(II) to active Cu(I) in situ |
Step-by-Step Methodologies: A Self-Validating System
Protocol A: Resin Preparation and Iterative Elongation
-
Swelling: Weigh the desired amount of Rink Amide resin (e.g., 0.1 mmol) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Self-Validation Check: Monitor the UV absorbance of the deprotection effluent at 301 nm. A plateau in absorbance indicates complete removal of the Fmoc protecting group.
-
-
Elongation: Couple standard amino acids using 4.0 eq AA, 3.9 eq HATU, and 8.0 eq DIPEA in DMF for 45 minutes. Wash thoroughly with DMF (5 × 1 min).
Protocol B: N-Terminal Capping with 3-Ethynyl-4-methoxybenzoic acid
Causality Note: We use a slight deficit of HATU (2.9 eq) relative to the benzoic acid (3.0 eq) to prevent the formation of guanidinium byproducts on the peptide N-terminus, which can occur if unreacted HATU is present.
-
Pre-activation: In a separate vial, dissolve 3-Ethynyl-4-methoxybenzoic acid (3.0 eq) and HATU (2.9 eq) in a minimal volume of anhydrous DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes to form the active ester.
-
Coupling: Add the pre-activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Self-Validation Check: Perform a Kaiser (ninhydrin) test. A colorless or pale yellow resin bead indicates >99% coupling efficiency. A blue bead indicates unreacted primary amines, mandating a second coupling cycle.
-
Protocol C: Global Cleavage and Deprotection
-
Preparation: Dry the resin thoroughly under a nitrogen stream for 15 minutes.
-
Cleavage: Add the freshly prepared cleavage cocktail (Table 2) to the resin (approx. 10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.
-
Precipitation: Filter the cleavage solution into a 50 mL conical tube containing 40 mL of cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.
-
Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again. Repeat twice.
-
Self-Validation Check: Analyze the crude peptide via LC-MS. The target mass must reflect the peptide backbone plus the 3-ethynyl-4-methoxybenzoyl moiety (ΔM = +158.15 Da relative to the free N-terminus).
-
Protocol D: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality Note: Cu(I) is thermodynamically unstable and easily oxidized by dissolved oxygen. THPTA is a water-soluble polytriazole ligand that coordinates Cu(I), protecting it from disproportionation while accelerating the cycloaddition reaction.
-
Dissolution: Dissolve the purified Alkyne-Peptide (1.0 eq) and the Azide-Fluorophore (1.2 eq) in a degassed mixture of t-BuOH/H₂O (1:1, v/v).
-
Catalyst Complexation: In a separate vial, pre-mix CuSO₄·5H₂O (0.5 eq) and THPTA (2.5 eq) in water. Incubate for 5 minutes.
-
Reduction: Add Sodium Ascorbate (5.0 eq) to the catalyst mixture (the solution will turn from blue to colorless/pale yellow, indicating reduction to Cu(I)).
-
Reaction: Add the active catalyst complex to the peptide solution. Stir at room temperature for 2–4 hours.
-
Self-Validation Check: Monitor reaction progress via analytical HPLC. The disappearance of the Alkyne-Peptide peak and the emergence of a new, red-shifted conjugate peak confirms successful triazole formation.
-
Reaction Pathway & Chemical Transformation
The following diagram maps the chemical state of the peptide throughout the capping, cleavage, and conjugation phases.
Chemical transformation pathway from resin-bound peptide to triazole-linked conjugate.
References
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling “Bioorthogonal” Peptide Conjugation Source: PMC (PubMed Central) URL:[Link]
Optimizing Bioorthogonal Labeling: A Detailed Guide to Ethynyl Benzoic Acid Derivatives and Other Alkyne-Bearing Probes
Authored by a Senior Application Scientist
I. Introduction: The Power of Precision in Biological Inquiry
In the intricate landscape of cellular biology and drug development, the ability to selectively tag and visualize biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, offering reactions that proceed with high efficiency and specificity within living systems, without interfering with endogenous biochemical processes.[1][2][3][4] At the heart of many bioorthogonal strategies lies the "click chemistry" concept, most notably the copper-catalyzed alkyne-azide cycloaddition (CuAAC) and its catalyst-free counterpart, the strain-promoted alkyne-azide cycloaddition (SPAAC).[2][5][6][]
This application note provides a comprehensive guide to the use of alkyne-bearing probes for bioorthogonal labeling, with a particular focus on the strategic design and application of ethynyl benzoic acid derivatives. While not as commonly employed as some other alkyne-containing reporters, the benzoic acid scaffold offers unique opportunities for chemical modification and tailored applications. We will explore the underlying principles of alkyne-based metabolic labeling, provide detailed protocols for both CuAAC and SPAAC, and discuss critical optimization parameters to ensure the success of your experiments.
The core principle of this approach involves the metabolic incorporation of a bioorthogonally-handled molecule, such as an ethynyl-bearing amino acid or a puromycin analog, into newly synthesized proteins.[5][8] This is followed by the selective reaction of the incorporated alkyne with an azide-functionalized reporter molecule, such as a fluorophore or a biotin affinity tag, enabling downstream detection and analysis.[9]
II. Designing Your Alkyne Probe: The Case for Ethynyl Benzoic Acid Derivatives
The choice of an alkyne-bearing probe is a critical determinant of experimental success. While non-canonical amino acids like L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG) are widely used for metabolic labeling of proteins, smaller, cell-permeable molecules can also serve as effective probes.[8][10] An example of such a probe is O-propargyl-puromycin (OPP), an alkyne-containing analog of puromycin that is incorporated into the C-terminus of nascent polypeptide chains, leading to their termination and labeling.[11][12][13]
Here, we consider the potential of ethynyl benzoic acid derivatives as a versatile class of bioorthogonal probes. Benzoic acid is a naturally occurring compound and a common motif in many bioactive molecules.[14][15][16][17][18][19] Its simple aromatic structure and the presence of a carboxylic acid group provide a foundation for chemical modifications to tune its properties.
Potential Advantages of Ethynyl Benzoic Acid Derivatives:
-
Tunable Properties: The benzoic acid scaffold can be readily functionalized to alter its solubility, cell permeability, and reactivity.[14][20]
-
Small Size: As a relatively small molecule, it may exhibit good cell permeability and minimally perturb biological systems.
-
Versatile Synthesis: The synthesis of ethynyl benzoic acid derivatives can be achieved through established organic chemistry reactions, such as the Sonogashira cross-coupling.[21]
Hypothetical Ethynyl Benzoic Acid Probe:
For the purposes of this guide, we will consider a hypothetical probe, 4-ethynyl-N-hydroxysuccinimidyl benzoate . This molecule features a terminal alkyne for click chemistry and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins or other biomolecules. While this specific molecule is presented as a representative example, the principles and protocols discussed can be adapted for other ethynyl benzoic acid derivatives.
III. The Chemistry of Bioorthogonal Labeling: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental context, particularly the tolerance of the biological system to copper.
A. Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click reaction that involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[6][22][23][24]
Key Features of CuAAC:
-
High Reaction Rate: The copper catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed reaction.[22]
-
High Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions.
-
Versatility: A wide range of copper sources, ligands, and reducing agents can be used to optimize the reaction for different applications.[25]
However, the requirement for a copper catalyst can be a limitation in living cells due to the potential for cytotoxicity.[5][25]
B. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a catalyst-free click reaction that utilizes a strained cyclooctyne to react with an azide.[2][][26][27][28][29] The release of ring strain provides the driving force for the reaction.
Key Features of SPAAC:
-
Biocompatibility: The absence of a metal catalyst makes SPAAC ideal for labeling in living cells and organisms.[5][]
-
Fast Kinetics: The reaction kinetics of SPAAC are sufficiently fast for many biological applications, although generally slower than CuAAC.
-
Orthogonality: SPAAC is orthogonal to CuAAC, allowing for sequential or multiplexed labeling.[30]
The primary drawback of SPAAC is the larger size of the cyclooctyne reagents, which can sometimes affect the properties of the labeled biomolecule.
IV. Experimental Workflows and Protocols
The following sections provide detailed protocols for bioorthogonal labeling using an alkyne-bearing probe, with our hypothetical 4-ethynyl-N-hydroxysuccinimidyl benzoate as a representative example for direct protein labeling, and O-propargyl-puromycin (OPP) for nascent protein labeling.
A. General Workflow for Bioorthogonal Labeling
The overall workflow for bioorthogonal labeling can be summarized in the following steps:
Caption: General workflow for bioorthogonal labeling.
B. Protocol 1: Nascent Protein Labeling with O-propargyl-puromycin (OPP)
This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using OPP.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
O-propargyl-puromycin (OPP) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
OPP Incubation: Add OPP stock solution to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell line.[11]
-
Incubation: Incubate the cells for 1-2 hours at 37°C in a CO2 incubator. The incubation time can be adjusted to label proteins synthesized over different time windows.[11]
-
Cell Harvest: Wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add ice-cold lysis buffer containing protease inhibitors to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the BCA assay.[31]
-
Proceed to Click Chemistry: The cell lysate containing OPP-labeled proteins is now ready for the CuAAC or SPAAC reaction.
C. Protocol 2: Direct Protein Labeling with 4-ethynyl-N-hydroxysuccinimidyl benzoate (Hypothetical)
This protocol describes a hypothetical procedure for the direct labeling of proteins in a cell lysate with an ethynyl benzoic acid-NHS ester.
Materials:
-
Cell lysate (prepared as in Protocol 1, but without OPP incubation)
-
4-ethynyl-N-hydroxysuccinimidyl benzoate stock solution (10 mM in DMSO)
-
Labeling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Prepare Lysate: Prepare a cell lysate and quantify the protein concentration as described in Protocol 1.
-
Dilute Lysate: Dilute the lysate to a final protein concentration of 1-5 mg/mL in labeling buffer.
-
Add Probe: Add the 4-ethynyl-N-hydroxysuccinimidyl benzoate stock solution to the lysate to a final concentration of 100-500 µM. The optimal concentration will depend on the reactivity of the probe and the abundance of accessible primary amines.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench Reaction: Quench any unreacted NHS ester by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Remove Excess Probe: Remove the unreacted probe by dialysis, spin filtration, or gel filtration.
-
Proceed to Click Chemistry: The lysate containing proteins labeled with the ethynyl benzoic acid derivative is now ready for the click reaction.
D. Protocol 3: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol describes the CuAAC reaction to attach an azide-functionalized reporter to the alkyne-labeled proteins in a cell lysate.
Materials:
-
Alkyne-labeled protein lysate (from Protocol 1 or 2)
-
Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water) or Sodium Ascorbate (100 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
Procedure:
-
Prepare Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Alkyne-labeled protein lysate (50-100 µg of protein)
-
Azide-reporter (final concentration: 100 µM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
TCEP or Sodium Ascorbate (final concentration: 5 mM)
-
Adjust the final volume with PBS or lysis buffer.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.
-
Sample Preparation for Downstream Analysis:
-
For Fluorescence Gel Scanning: Add 4X Laemmli sample buffer, boil for 5 minutes, and load on an SDS-PAGE gel.
-
For Western Blotting: Proceed as for fluorescence gel scanning, then transfer the proteins to a membrane for immunodetection.
-
For Mass Spectrometry (with biotin tag): Proceed with streptavidin bead enrichment of the biotinylated proteins.[9][32]
-
E. Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the SPAAC reaction for live-cell imaging.
Materials:
-
Cells labeled with an alkyne probe (as in Protocol 1)
-
Azide-functionalized cyclooctyne reporter (e.g., DBCO-Fluor 488) stock solution (1 mM in DMSO)
-
Live-cell imaging medium
Procedure:
-
Label Cells: Incubate cells with the alkyne probe (e.g., OPP) as described in Protocol 1.
-
Wash Cells: Wash the cells three times with warm PBS or imaging medium to remove excess probe.
-
Add SPAAC Reagent: Add the azide-functionalized cyclooctyne reporter to the imaging medium to a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash and Image: Wash the cells three times with imaging medium to remove the unreacted reporter.
-
Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets.
V. Data Presentation and Interpretation
A. Quantitative Data Summary
The following table provides a summary of typical concentration ranges and incubation times for the protocols described above. These are starting points and should be optimized for your specific experimental system.
| Parameter | O-propargyl-puromycin (OPP) | 4-ethynyl-N-hydroxysuccinimidyl benzoate (Hypothetical) |
| Probe Concentration | 10-50 µM | 100-500 µM |
| Incubation Time | 1-2 hours | 1-2 hours |
| Cell Type | Adherent or suspension mammalian cells | N/A (for in vitro labeling) |
| CuAAC Reporter Conc. | 100 µM | 100 µM |
| SPAAC Reporter Conc. | 1-10 µM | 1-10 µM |
B. Visualizing Reaction Mechanisms
The following diagrams illustrate the mechanisms of CuAAC and SPAAC.
Caption: Simplified mechanism of CuAAC.
Caption: Simplified mechanism of SPAAC.
VI. Troubleshooting and Optimization
-
Low Labeling Efficiency:
-
Increase the concentration of the alkyne probe or the incubation time.
-
Ensure the probe is fresh and has been stored correctly.
-
For CuAAC, ensure the reducing agent is fresh and that the copper and ligand are used at the correct concentrations.
-
For SPAAC, consider using a more reactive cyclooctyne derivative.
-
-
High Background Signal:
-
Ensure complete removal of the unreacted probe and reporter.
-
For live-cell imaging, include sufficient washing steps.
-
Optimize the concentration of the reporter molecule; lower concentrations may reduce background.
-
-
Cell Toxicity:
-
Reduce the concentration of the alkyne probe or the incubation time.
-
For CuAAC in cell lysates, ensure protease inhibitors are included. For live-cell CuAAC (not recommended), use a low concentration of a biocompatible copper source and ligand.
-
Confirm that the observed toxicity is not due to the solvent (e.g., DMSO).
-
VII. Conclusion
Bioorthogonal labeling with alkyne-bearing probes is a powerful and versatile strategy for studying biomolecules in complex biological systems. The ability to design and synthesize novel probes, such as those based on the ethynyl benzoic acid scaffold, opens up new avenues for chemical biology research. By carefully selecting the appropriate probe, click chemistry reaction, and downstream analysis method, researchers can gain unprecedented insights into the dynamic processes of life. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these techniques in your own research.
VIII. References
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023). Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Available at: [Link]
-
Click Chemistry in Proteomic Investigations - PMC - NIH. (n.d.). Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). Available at: [Link]
-
Identification and Quantitation of Newly Synthesized Proteins in Escherichia coli by Enrichment of Azidohomoalanine-labeled Peptides with Diagonal Chromatography - PMC. (n.d.). Available at: [Link]
-
THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). DergiPark. Available at: [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Available at: [Link]
-
In-depth immunometabolic profiling by measuring cellular protein translation inhibition via bioorthogonal noncanonical amino acid tagging (CENCAT) | bioRxiv. (2024). Available at: [Link]
-
Bioorthogonal chemistry - PMC. (n.d.). Available at: [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (n.d.). Available at: [Link]
-
Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging. - ResearchGate. (n.d.). Available at: [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics - MDPI. (2021). Available at: [Link]
-
Interfacial strain-promoted alkyne–azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids - Chemical Communications (RSC Publishing). (n.d.). Available at: [Link]
-
BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES - Repository of the Academy's Library. (n.d.). Available at: [Link]
-
A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid - IJPPR. (2025). Available at: [Link]
-
Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. (2021). ACS Publications. Available at: [Link]
-
Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing). (2024). Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Available at: [Link]
-
Selective Cellular Uptake and Druggability Efficacy through Functionalized Chitosan-Conjugated Polyamidoamine (PAMAM) Dendrimers - MDPI. (2024). Available at: [Link]
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. (2025). Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC. (n.d.). Available at: [Link]
-
Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - Radboud Repository. (2024). Available at: [Link]
-
Proteome analysis of puromycin-labeled nascent polypeptides - ScienceDirect. (n.d.). Available at: [Link]
-
Metabolic Labeling of Sialic Acids in Living Animals with Alkynyl Sugars. (2009). Stanford University. Available at: [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (2020). Available at: [Link]
-
Synthesis of functionalized molecular probes for bioorthogonal metabolic glycoengineering | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Labeling NSPs with puromycin and its analogs. (a) Chemical structure of... - ResearchGate. (n.d.). Available at: [Link]
-
Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. (2022). RSC Publishing. Available at: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Jena Bioscience. Available at: [Link]
-
Chemical proteomics approaches for identifying the cellular targets of natural products. (2016). RSC Publishing. Available at: [Link]
-
Benzoic Acid Uses: Key Applications, Benefits & Facts - Vedantu. (2021). Available at: [Link]
-
Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - RSC Publishing. (n.d.). Available at: [Link]
-
Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties - PubMed. (2025). Available at: [Link]
-
In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC. (n.d.). Available at: [Link]
-
Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells | bioRxiv. (2021). Available at: [Link]
-
Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC. (n.d.). Available at: [Link]
-
Developing bioorthogonal probes to span a spectrum of reactivities - PMC. (n.d.). Available at: [Link]
-
Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - Beilstein Journals. (2013). Available at: [Link]
-
Click Reaction in Chemical Proteomics | Encyclopedia MDPI. (2021). Available at: [Link]
-
Switching azide and alkyne tags on bioorthogonal reporters in metabolic labeling of sialylatedglycoconjugates: a comparative study - ResearchGate. (2022). Available at: [Link]
-
Quantitative nascent proteome profiling by dual pulse labeling with O-propargyl-puromycin and stable isotope labeled amino acids - bioRxiv.org. (2020). Available at: [Link]
Sources
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- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Quantitation of Newly Synthesized Proteins in Escherichia coli by Enrichment of Azidohomoalanine-labeled Peptides with Diagonal Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
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- 18. annexechem.com [annexechem.com]
- 19. Benzoic Acid Uses: Key Applications, Benefits & Facts [vedantu.com]
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- 21. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 26. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of heterocyclic compounds from 3-Ethynyl-4-methoxybenzoic acid
Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 3-Ethynyl-4-methoxybenzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and advanced troubleshooting for heterocyclic synthesis.
Introduction & Chemical Rationale
In modern drug discovery, the rational design of kinase inhibitors and biologically active heterocycles requires versatile, orthogonally reactive building blocks. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) represents a highly privileged scaffold in this domain[1][2]. Its precise substitution pattern—a terminal alkyne, an ortho-methoxy ether, and a carboxylic acid—enables divergent synthetic pathways without the need for complex protecting group strategies.
Recent high-profile applications have utilized this compound to synthesize next-generation BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML) with significantly improved cardiac safety profiles[3]. As a Senior Application Scientist, I have structured this guide to detail three primary paradigms for transforming this precursor into high-value heterocyclic systems:
-
1,2,3-Triazole Linkers via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).
-
Heteroaryl-Alkyne Kinase Inhibitors via Sonogashira Cross-Coupling.
-
Benzofuran-5-carboxylic Acid Scaffolds via Electrophilic Demethylative Cyclization.
Mechanistic Pathways & Workflow Visualization
The true utility of 3-Ethynyl-4-methoxybenzoic acid lies in its predictable reactivity. The terminal alkyne is electronically activated for both cycloadditions and transition-metal transmetalation, while the ortho-methoxy group serves as an internal nucleophile for annulation reactions[4].
Caption: Divergent synthetic workflows for 3-Ethynyl-4-methoxybenzoic acid functionalization.
The Causality of Electrophilic Cyclization
While CuAAC and Sonogashira are standard tools, the synthesis of benzofurans from this scaffold relies on a highly specific neighboring-group participation mechanism[4][5]. When the alkyne is activated by an electrophile (e.g., I2 ), the adjacent methoxy oxygen executes an anti-attack to form an intermediate oxonium ion. The iodide counterion then acts as a nucleophile to cleave the methyl group (generating methyl iodide), driving the irreversible aromatization into a 3-iodobenzofuran core.
Caption: Mechanism of iodine-mediated electrophilic cyclization to 3-iodobenzofuran derivatives.
Experimental Protocols & Self-Validating Systems
Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
Objective: Form a stable, metabolically resistant triazole bioisostere.
-
Preparation: Dissolve 3-Ethynyl-4-methoxybenzoic acid (1.0 equiv) and the target organic azide (1.1 equiv) in a 1:1 mixture of t -BuOH and H2O (0.2 M concentration).
-
Catalyst Activation: In a separate vial, dissolve CuSO4⋅5H2O (5 mol%) and Sodium Ascorbate (10 mol%) in a minimal amount of water. Causality: Ascorbate must be in excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) species, preventing reaction stalling.
-
Reaction: Add the catalyst solution to the main reaction flask. Stir vigorously at room temperature for 4–6 hours.
-
Workup & Validation: Dilute with water and filter the resulting precipitate.
-
Self-Validation: Analyze via 1H NMR. The disappearance of the terminal alkyne proton ( ∼ 3.3 ppm) and the emergence of a sharp singlet at ∼ 8.2–8.5 ppm (triazole C-H) confirms regioselective 1,4-cycloaddition.
-
Protocol B: Sonogashira Coupling for Kinase Inhibitor Cores
Objective: Couple the alkyne to a heteroaryl halide (e.g., 3-bromoimidazo[1,2-b]pyridazine) to build BCR-ABL inhibitors[3].
-
Degassing (Critical Step): Dissolve the alkyne (1.0 equiv) and heteroaryl halide (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be strictly excluded to prevent the Cu-catalyzed oxidative homocoupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Under Argon, add Pd(PPh3)2Cl2 (5 mol%) and CuI (10 mol%). Heat the mixture to 80 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl to remove DMF.
-
Validation: TLC monitoring should show the complete consumption of the alkyne. LC-MS analysis will confirm the product mass; if a mass of 2M−2 (relative to the alkyne) is observed, your degassing protocol failed.
Protocol C: Electrophilic Cyclization to Benzofurans
Objective: Construct a 3-iodo-2-substituted benzofuran-5-carboxylic acid scaffold[4][5].
-
Activation: Dissolve the ortho-alkynylanisole derivative (1.0 equiv) in anhydrous CH2Cl2 (0.1 M) under nitrogen.
-
Cyclization: Add Iodine ( I2 , 1.2 equiv) in one portion. Stir at room temperature for 3–5 hours. Causality: I2 acts as both the electrophile to activate the triple bond and the source of the nucleophilic iodide required for the final demethylation step.
-
Quenching: Quench the reaction with saturated aqueous Na2S2O3 to reduce unreacted I2 . The dark purple solution will turn pale yellow/colorless.
-
Validation: Extract with CH2Cl2 . 1H NMR will definitively validate the cyclization through the complete disappearance of the -OMe singlet ( ∼ 3.9 ppm).
Quantitative Data & Optimization Metrics
To guide experimental design, the following table summarizes the optimized reaction parameters, expected yields, and key analytical markers for the three methodologies.
| Synthetic Methodology | Primary Reagents / Catalysts | Solvent & Temp | Typical Yield | Key Analytical Marker ( 1H NMR / MS) |
| CuAAC (Triazoles) | CuSO4 (5 mol%), NaAsc (10 mol%) | t -BuOH/ H2O , RT | 85–95% | Appearance of triazole C-H ( ∼ 8.2 ppm) |
| Sonogashira Coupling | Pd(PPh3)2Cl2 , CuI, DIPEA | DMF, 80 °C | 70–85% | Disappearance of terminal alkyne ( ∼ 3.3 ppm) |
| Electrophilic Cyclization | I2 (1.2 equiv) | CH2Cl2 , RT | 75–90% | Loss of -OMe signal ( ∼ 3.9 ppm) |
Troubleshooting & Analytical Validation
A robust protocol must be self-correcting. If yields deviate from the table above, apply the following diagnostic logic:
-
CuAAC Reaction Stalls / Low Yield:
-
Symptom: Reaction mixture turns green or blue.
-
Cause: Oxidation of Cu(I) to inactive Cu(II).
-
Fix: Add an additional 10 mol% of sodium ascorbate until the solution returns to a pale yellow or colorless state.
-
-
Sonogashira Homocoupling (Glaser Defect):
-
Symptom: Formation of a highly non-polar fluorescent spot on TLC; LC-MS shows a dimerized mass.
-
Cause: Trace oxygen acting as an oxidant for the copper acetylide.
-
Fix: Switch from sparging to the Freeze-Pump-Thaw method (3 cycles) prior to the addition of the Pd/Cu catalysts.
-
-
Incomplete Benzofuran Cyclization:
-
Symptom: Presence of starting material and intermediate oxonium species in crude LC-MS.
-
Cause: Insufficient nucleophilicity of the counterion to drive demethylation.
-
Fix: Ensure anhydrous conditions are maintained. If using alternative electrophiles (like PhSeCl ), the addition of an external nucleophile (e.g., tetrabutylammonium iodide) may be required to facilitate the cleavage of the methyl ether[4].
-
References
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Journal of Medicinal Chemistry (2022). URL:[Link]
-
Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization The Journal of Organic Chemistry (2005). URL:[Link]
-
A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes Angewandte Chemie International Edition (2002). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 3-Ethynyl-4-methoxybenzoic Acid
Welcome to the technical support center for 3-Ethynyl-4-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in aqueous buffers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of 3-Ethynyl-4-methoxybenzoic acid in your research.
Understanding the Solubility Challenge
3-Ethynyl-4-methoxybenzoic acid, like many aromatic carboxylic acids, presents limited solubility in neutral aqueous solutions. This is primarily due to the hydrophobic nature of the benzene ring and the potential for strong intermolecular hydrogen bonding in the solid state. To effectively utilize this compound in biological assays and other aqueous systems, enhancing its solubility is a critical first step.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 3-Ethynyl-4-methoxybenzoic acid that influence its solubility?
A1: While experimental data for 3-Ethynyl-4-methoxybenzoic acid is not extensively available, we can infer its properties from structurally similar compounds. The key parameters influencing its solubility are its acidity (pKa) and its lipophilicity (logP).
-
pKa: The pKa of the carboxylic acid group is crucial for pH-dependent solubility. For the related compound, 4-methoxybenzoic acid, the pKa is approximately 4.47.[1][2] The ethynyl group at the 3-position is weakly electron-withdrawing, which is expected to slightly increase the acidity of the carboxylic acid.[3][4] Therefore, the pKa of 3-Ethynyl-4-methoxybenzoic acid is estimated to be in the range of 4.2 to 4.4 .
-
logP: The octanol-water partition coefficient (logP) is a measure of a compound's hydrophobicity. A higher logP indicates lower water solubility. While the exact logP for 3-Ethynyl-4-methoxybenzoic acid is not published, the presence of the hydrophobic ethynyl group suggests it will have limited aqueous solubility.
Q2: Why does my 3-Ethynyl-4-methoxybenzoic acid precipitate when I add it to a neutral buffer (e.g., PBS pH 7.4)?
A2: At neutral pH, the carboxylic acid group of 3-Ethynyl-4-methoxybenzoic acid (with an estimated pKa of 4.2-4.4) will be predominantly in its deprotonated, anionic (carboxylate) form. However, a significant portion will remain in the protonated, neutral form, which is much less soluble in water. This equilibrium leads to the precipitation of the less soluble neutral form, especially at higher concentrations.
Q3: What are the primary strategies to improve the aqueous solubility of 3-Ethynyl-4-methoxybenzoic acid?
A3: The most effective and commonly used methods to enhance the solubility of carboxylic acids like 3-Ethynyl-4-methoxybenzoic acid are:
-
pH Adjustment: Increasing the pH of the buffer to at least 1.5 to 2 units above the pKa will shift the equilibrium towards the more soluble carboxylate salt form.
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of the compound by reducing the overall polarity of the solvent system.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic portion of the molecule within a cyclodextrin can significantly improve its apparent water solubility.
Troubleshooting Guides
Issue 1: Compound crashes out of solution after initial dissolution in a basic buffer.
-
Cause: The buffer capacity may be insufficient to maintain the desired high pH, especially if the final concentration of the acidic compound is high. The addition of the acidic compound can lower the overall pH of the solution, causing it to drop below the level required for complete solubilization.
-
Solution:
-
Use a higher concentration buffer: Increase the molarity of your buffer (e.g., from 10 mM to 50 mM or 100 mM) to improve its buffering capacity.
-
Re-adjust the pH: After dissolving the compound, re-check and, if necessary, adjust the pH of the final solution back to the target value using a dilute base (e.g., 1 M NaOH).
-
Prepare a concentrated stock in base: Dissolve the compound in a small volume of dilute NaOH (e.g., 0.1 M) to form the sodium salt before diluting it into the final buffer.
-
Issue 2: The use of a co-solvent is interfering with my downstream biological assay.
-
Cause: Organic solvents like DMSO, ethanol, and methanol can be toxic to cells or inhibit enzyme activity, even at low concentrations.
-
Solution:
-
Minimize the co-solvent concentration: Determine the lowest percentage of co-solvent required to keep your compound in solution at the final desired concentration. This often involves creating a concentrated stock solution in 100% co-solvent and then diluting it into the aqueous buffer, ensuring the final co-solvent concentration is below the tolerance level of your assay (typically <1% and often <0.1% for sensitive assays).
-
Consider alternative, less disruptive co-solvents: Solvents like polyethylene glycol (PEG) or propylene glycol may be less disruptive in some biological systems.
-
Switch to a non-solvent-based solubilization method: Explore pH adjustment or cyclodextrin complexation as alternatives.
-
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol leverages the acidic nature of the carboxylic acid group to form a soluble salt at basic pH.
Objective: To prepare a stock solution of 3-Ethynyl-4-methoxybenzoic acid in an aqueous buffer by pH adjustment.
Materials:
-
3-Ethynyl-4-methoxybenzoic acid
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, Tris-HCl)
-
1 M NaOH solution
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
Step-by-Step Procedure:
-
Prepare the Buffer: Prepare your desired aqueous buffer at the intended final concentration.
-
Initial pH Adjustment: Adjust the pH of the buffer to approximately 2 units above the estimated pKa of 3-Ethynyl-4-methoxybenzoic acid (i.e., pH 6.2-6.4). For significantly enhanced solubility, a higher pH (e.g., 7.4 or above) is recommended.
-
Weigh the Compound: Accurately weigh the required amount of 3-Ethynyl-4-methoxybenzoic acid.
-
Dissolution: Slowly add the powdered compound to the pH-adjusted buffer while stirring continuously.
-
Final pH Check and Adjustment: Once the compound is fully dissolved, re-measure the pH of the solution. If the pH has decreased, carefully add 1 M NaOH dropwise until the target pH is reached and the solution remains clear.
-
Sterile Filtration (if required): For cell-based assays, sterile filter the final solution through a 0.22 µm filter.
Predicted pH-Solubility Profile:
The solubility of 3-Ethynyl-4-methoxybenzoic acid is expected to increase exponentially with an increase in pH above its pKa. The following table provides a theoretical estimation based on the Henderson-Hasselbalch equation, assuming an intrinsic solubility similar to 4-methoxybenzoic acid (~0.3 g/L or ~1.7 mM) and an estimated pKa of 4.3.
| pH | Predicted Fold Increase in Solubility | Estimated Solubility (mM) |
| 4.3 | 2 | 3.4 |
| 5.3 | 11 | 18.7 |
| 6.3 | 101 | 171.7 |
| 7.3 | 1001 | 1701.7 |
Visualizing Solubilization Mechanisms
pH-Dependent Ionization
Caption: Ionization equilibrium of 3-Ethynyl-4-methoxybenzoic acid.
Co-solvent Solubilization Workflow
Caption: Workflow for solubilization using a co-solvent.
References
- BenchChem. (2025). Technical Support Center: Managing Solubility of 4-Methoxybenzoic Acid.
- BenchChem. (2025). A Comparative Analysis of the Acidity of 4-Methoxybenzoic Acid and Benzoic Acid.
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- FooDB. (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546).
- International Journal of Advanced Research. (2021). BUFFER SOLUTION BEHAVIOUR ON SOLUBILITY AND DISTRIBUTION COEFFICIENT OF BENZOIC ACID BETWEEN TWO IMMISCIBLE LIQUIDS.
- Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- PubChem. (n.d.). 3-Ethynyl-4-methylbenzoic acid.
- PubMed. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines.
- Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?.
- ResearchGate. (2021). QSPR Prediction of p K a for Benzoic Acids in Different Solvents.
- Semantic Scholar. (n.d.). Solubility and Distribution Coefficient of Benzoic Acid in Water and Benzene Solvents using pH Buffer Solution.
Sources
- 1. Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids [journalijar.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 3-Ethynyl-4-methoxybenzoic Acid Intermediates
Welcome to the Technical Support Center. 3-Ethynyl-4-methoxybenzoic acid is a critical intermediate in the synthesis of targeted therapeutics, including novel BCR-ABL inhibitors for chronic myeloid leukemia[1]. However, its purification presents unique challenges due to the highly reactive terminal alkyne (prone to degradation and homocoupling) and the polar carboxylic acid moiety.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve >99% purity in your workflows.
Process Visualization: Purification Workflow
Workflow for the isolation and purification of 3-Ethynyl-4-methoxybenzoic acid.
Frequently Asked Questions & Troubleshooting
Q1: How do I efficiently remove palladium and copper catalyst residues after the Sonogashira coupling of 3-iodo-4-methoxybenzoic acid? A1: The electron-donating methoxy group and the sterically hindered ortho-position of the aryl halide often require higher catalyst loadings during the Sonogashira coupling[2]. Palladium and copper strongly coordinate to the alkyne moiety. To remove them, treat the post-reaction mixture with a silica-supported metal scavenger (e.g., SiliaMetS Thiol) before any aqueous workup. The thiol groups covalently chelate the transition metals, allowing them to be removed via simple filtration. This prevents metal-catalyzed degradation of the alkyne during subsequent purification steps.
Q2: My terminal alkyne intermediate is undergoing Glaser homocoupling. How can I separate the homocoupled dimer from the desired 3-ethynyl-4-methoxybenzoic acid? A2: Glaser homocoupling is a common side reaction driven by the presence of a copper(I) co-catalyst and trace oxygen[2]. If you are using a protected alkyne like TMS-acetylene, the resulting dimer (bis(trimethylsilyl)butadiyne) lacks a carboxylic acid group. This polarity difference is your primary purification lever. By performing an acid-base extraction using 10% NaOH[3], the 3-ethynyl-4-methoxybenzoic acid is deprotonated into a highly water-soluble sodium salt. The non-polar Glaser dimer remains trapped in the organic phase and is easily discarded. Self-validation: If your aqueous layer yields no precipitate upon acidification, the extraction failed, likely due to insufficient base concentration.
Q3: What is the optimal recrystallization protocol to achieve >99% purity for the final product? A3: For pharmaceutical applications, such as the synthesis of novel BCR-ABL inhibitors[1], ultra-high purity is required. Benzoic acid derivatives exhibit a steep thermal solubility curve in aromatic solvents and aqueous alcohols[4]. Recrystallization from hot toluene or a 1:1 ethanol/water mixture is highly effective. The causality here relies on differential thermal solubility: the target molecule dissolves completely at the boiling point but forms a supersaturated solution upon cooling, precipitating as a pure crystal lattice while trace organic isomers remain dissolved in the mother liquor.
Q4: How do I handle the TMS-deprotection step without causing alkyne degradation? A4: The trimethylsilyl (TMS) group is typically removed using a mild base (e.g., K2CO3 in methanol) or Tetrabutylammonium fluoride (TBAF). Because terminal alkynes are sensitive to strong bases and prolonged heating, the reaction must be monitored closely via TLC or LC-MS. Quench the reaction strictly at pH 4-5 using a weak acid (like citric acid or dilute HCl) to prevent base-catalyzed polymerization of the free alkyne before proceeding to extraction.
Quantitative Data: Purification Efficiency Comparison
| Purification Method | Target Impurity Removed | Mechanism of Action | Typical Yield Recovery | Purity Achieved |
| Acid-Base Extraction | Unreacted Alkyne, Ligands, Dimers | pKa differential partitioning | 85 - 95% | ~90% |
| Silica-Thiol Scavenging | Pd/Cu Catalyst Residues | Covalent metal chelation | >98% (Metal removal) | N/A (Metal specific) |
| Recrystallization (EtOH/H2O) | Trace organic isomers | Differential thermal solubility | 75 - 85% | >99% |
| Column Chromatography | Closely eluting structural analogs | Adsorption/Desorption polarity | 60 - 80% | 95 - 98% |
Experimental Protocols
Protocol 1: Acid-Base Extraction and Precipitation (Self-Validating Workflow)
Objective: Isolate 3-ethynyl-4-methoxybenzoic acid from non-polar reaction byproducts.
-
Dilution & Filtration: Dilute the crude Sonogashira reaction mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove bulk palladium/copper particulates.
-
Alkaline Extraction: Transfer the filtrate to a separatory funnel. Add an equal volume of 10% aqueous NaOH. Shake vigorously and vent.
-
Causality: The base deprotonates the carboxylic acid (pKa ~4.5), converting the target molecule into a highly water-soluble sodium benzoate salt[3].
-
-
Phase Separation: Allow the layers to separate. The upper organic layer contains non-polar impurities (e.g., phosphine ligands, unreacted TMS-acetylene, and Glaser homocoupling dimers). Discard the organic layer.
-
Aqueous Wash: Wash the lower aqueous layer once more with fresh EtOAc to ensure complete removal of residual organic impurities.
-
Acidification (Self-Validation Step): Carefully acidify the aqueous layer dropwise using 6M HCl while stirring continuously until the pH reaches 2.
-
Validation Check: A white/off-white precipitate must immediately form. This confirms the successful protonation and isolation of the insoluble 3-ethynyl-4-methoxybenzoic acid. If no precipitate forms, the extraction failed (likely due to insufficient base in Step 2).
-
-
Isolation: Isolate the precipitate via vacuum filtration using a Büchner funnel and wash with ice-cold distilled water.
Protocol 2: High-Purity Recrystallization
Objective: Achieve >99% purity of the isolated intermediate.
-
Dissolution: Transfer the crude 3-ethynyl-4-methoxybenzoic acid to a conical flask. Add a minimum volume of boiling solvent (e.g., 1:1 Ethanol/Water or Toluene).
-
Causality: Benzoic acid derivatives exhibit a steep solubility curve in these solvents, dissolving completely at the boiling point but crystallizing rapidly upon cooling[4].
-
-
Hot Filtration: If insoluble impurities remain, perform a rapid hot filtration through fluted filter paper to prevent premature crystallization.
-
Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature undisturbed. This promotes the formation of a pure crystal lattice while excluding trace impurities.
-
Cold Bath: Place the flask in an ice bath (0-4 °C) for 1 hour to maximize crystal yield.
-
Final Isolation: Collect the pure crystals via vacuum filtration, wash with a minimal amount of the cold solvent, and dry under high vacuum to remove residual moisture.
References
- Source: nih.gov (PMC)
- Source: benchchem.
- Source: nist.
- Source: miracosta.
Sources
Technical Support Center: Minimizing Alkyne Degradation in Ethynyl Benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of ethynyl benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing alkyne degradation during these critical synthetic transformations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in obtaining high-purity ethynyl benzoic acids.
Introduction: The Challenge of Alkyne Stability
Terminal alkynes are highly valuable functional groups in organic synthesis, serving as key building blocks for pharmaceuticals, functional materials, and complex molecular architectures.[1][2] However, the synthesis of molecules containing this moiety, such as ethynyl benzoic acids, is often plagued by the inherent reactivity and potential degradation of the alkyne group.[1] Common degradation pathways include oxidative homocoupling (Glaser coupling), hydrolysis, and other side reactions that lead to reduced yields and purification challenges.[3][4] This guide provides a comprehensive troubleshooting framework to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction to synthesize an ethynyl benzoic acid derivative is failing or giving very low yields. What are the first things I should check?
A1: When a Sonogashira coupling fails, a systematic check of your reagents and reaction setup is the first line of defense.
-
Catalyst Integrity: Verify the activity of your palladium and copper (I) catalysts. Palladium(0) complexes can be sensitive to air and moisture, while copper(I) salts can oxidize over time.[5] Using a fresh batch or properly stored catalyst is crucial.[6]
-
Solvent and Base Purity: Ensure your solvents and amine base (e.g., triethylamine, diethylamine) are anhydrous and have been thoroughly degassed.[5][7] Oxygen can lead to catalyst decomposition and promote undesirable side reactions like Glaser coupling.[5][6]
-
Reagent Purity: Impurities in your aryl halide or terminal alkyne can poison the catalyst.[5] Purify starting materials if their quality is uncertain.
Q2: I'm observing a significant amount of a diyne byproduct in my reaction mixture. How can I prevent this alkyne homocoupling?
A2: The formation of a 1,3-diyne via Glaser-Hay coupling is a common side reaction, especially when using a copper co-catalyst.[4][5] To minimize this:
-
Strictly Inert Atmosphere: Ensure your reaction is performed under a robust inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[5]
-
Minimize Copper Catalyst: Reduce the loading of the copper(I) co-catalyst to the minimum effective concentration.[5]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Consider Copper-Free Conditions: For particularly sensitive substrates, switching to a copper-free Sonogashira protocol can eliminate Glaser coupling.[6][8]
Q3: My reaction turns black, and I see a precipitate. What does this indicate?
A3: The formation of a black precipitate, often referred to as "palladium black," signals the decomposition of your palladium catalyst.[6][9] This can be triggered by:
-
Impurities: As mentioned, impurities in reagents or solvents can cause catalyst decomposition.[6]
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[6][10]
-
Temperature: Excessively high temperatures can also lead to catalyst degradation.
If you observe palladium black, filtering the reaction mixture through celite upon completion can help in the work-up, but addressing the root cause is essential for improving your yield.[5]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the synthesis of ethynyl benzoic acids.
Problem 1: Low or No Conversion of the Aryl Halide
Low reactivity can be a significant hurdle. A logical troubleshooting workflow is presented below.
Caption: Troubleshooting workflow for low reaction conversion.
The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[6] While aryl iodides often react at room temperature, aryl bromides may require heating, and aryl chlorides are generally the least reactive.[6]
Problem 2: Degradation During Silyl Group Deprotection
A common strategy for synthesizing terminal alkynes involves the use of a silyl-protected alkyne, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS) acetylene, followed by deprotection.[11][12] However, the deprotection step can be a source of degradation, especially for base-sensitive substrates.
| Protecting Group | Common Deprotection Reagents | Potential Issues & Mitigation |
| TMS | K₂CO₃/MeOH, TBAF/THF | Issue: Base-sensitive functional groups on the benzoic acid may not be tolerated. Mitigation: Use mild conditions like K₂CO₃ in methanol at room temperature.[11] For highly sensitive substrates, TBAF can be an alternative, but careful control of stoichiometry and temperature is needed. |
| TIPS | TBAF/THF, AgF/MeOH | Issue: More robust than TMS, requiring harsher conditions that can lead to side reactions. Mitigation: While TBAF is common, AgF in methanol has been shown to be a mild and effective method for deprotecting TIPS-alkynes, even in the presence of base-sensitive groups like aldehydes.[13][14] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Iodobenzoic Acid with Trimethylsilylacetylene
This protocol provides a general procedure for the synthesis of a silyl-protected ethynyl benzoic acid derivative.
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add degassed anhydrous triethylamine (5 volumes) and degassed anhydrous THF (5 volumes) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the 4-iodobenzoic acid.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of 4-((Trimethylsilyl)ethynyl)benzoic Acid
This protocol describes a mild method for removing the TMS protecting group.
-
Dissolution: Dissolve the silyl-protected ethynyl benzoic acid (1.0 eq) in methanol.
-
Base Addition: Add potassium carbonate (2.0 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, neutralize the mixture with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting ethynyl benzoic acid can often be purified by recrystallization.[15][16]
Visualizing the Sonogashira Catalytic Cycle
Understanding the mechanism can aid in troubleshooting. The following diagram illustrates the key steps in the copper-co-catalyzed Sonogashira reaction.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
Concluding Remarks
The successful synthesis of ethynyl benzoic acids hinges on a careful consideration of reagent quality, reaction conditions, and the strategic use of protecting groups. By understanding the potential pathways for alkyne degradation and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.
References
-
Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (1981). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry, 46(11), 2280-2286. [Link]
-
Austin, W. B., Bilow, N., Kelleghan, W. J., & Lau, K. S. Y. (1981). Facile synthesis of ethynylated benzoic acid derivatives and aromatic compounds via ethynyltrimethylsilane. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (2023). Alkyne metathesis. [Link]
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Van Vranken, D. L., et al. (2018). Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers. PMC. [Link]
-
FAQ. (2022). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. [Link]
-
Reyes, A., et al. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]
-
Reyes, A., et al. (2006). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. ResearchGate. [Link]
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Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. [Link]
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National Institutes of Health. (n.d.). Development of the Inverse Sonogashira Reaction for DEL Synthesis. [Link]
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Chalmers University of Technology. (2013). A photolabile protection strategy for terminal alkynes. [Link]
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Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
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National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]
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Chemistry Stack Exchange. (2016). internal alkyne stability to strong alkali. [Link]
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Michigan State University. (n.d.). Alkyne Reactivity. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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MDPI. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. [Link]
-
KPU Pressbooks. (n.d.). 10.8 Alkynes – Organic Chemistry I. [Link]
-
Chemistry LibreTexts. (2021). 5.5: Reactions of Alkynes. [Link]
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ACS Publications. (2025). Synthesis of Highly Substituted Alkenes from Terminal Alkynes. [Link]
-
HZPT. (2024). what causes a sonogashira coupling to turn black. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
SciELO. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. [Link]
-
Gelest. (n.d.). Cyclizations of Silylalkynes. [Link]
-
CNKI. (2016). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. [Link]
- Google Patents. (n.d.).
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). Palladium-Catalyzed Decarbonylative Sonogashira Coupling of Terminal Alkynes with Carboxylic Acids. [Link]
-
StudySmarter. (2023). Alkyne Synthesis: Meaning, Reaction, Examples. [Link]
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Recrystallization solvents for purifying 3-Ethynyl-4-methoxybenzoic acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this resource to address the specific challenges you may encounter when purifying 3-Ethynyl-4-methoxybenzoic acid via recrystallization. This guide moves beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 3-Ethynyl-4-methoxybenzoic acid?
Recrystallization is a critical purification technique for solid organic compounds.[1] For 3-Ethynyl-4-methoxybenzoic acid, which is typically synthesized and may contain by-products, unreacted starting materials, or other contaminants, recrystallization serves to isolate the desired molecule in a highly pure, crystalline form. The process leverages differences in solubility between the target compound and impurities in a given solvent system.[2][3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving the impurities behind in the solution (mother liquor).[4] The resulting purity is often assessed by a sharp, well-defined melting point.[2]
Q2: How do I select an appropriate recrystallization solvent for 3-Ethynyl-4-methoxybenzoic acid?
The ideal solvent is one in which 3-Ethynyl-4-methoxybenzoic acid is highly soluble at high temperatures but poorly soluble at low temperatures.[5] The choice is guided by the "like dissolves like" principle.[3] Our target molecule has both polar (carboxylic acid, methoxy) and non-polar (aromatic ring, ethynyl) features.
Solvent Selection Strategy:
-
Analyze Polarity: The molecule's structure suggests that moderately polar solvents are a good starting point. Very polar solvents like water may not dissolve it well at low temperatures, while very non-polar solvents like hexanes may not dissolve it sufficiently even when hot.
-
Perform Small-Scale Tests: Before committing your entire batch, test several solvents with a small amount (5-10 mg) of your compound.[6]
-
Evaluate Single vs. Mixed Solvents: If no single solvent provides the ideal solubility profile, a mixed-solvent system is often effective.[7] This typically involves a "good" solvent in which the compound is readily soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[7]
The table below provides a starting point for solvent screening, based on the properties of the structurally similar 4-methoxybenzoic acid.[8][9]
| Solvent System | Type | Boiling Point (°C) | Rationale & Expected Outcome |
| Single Solvents | |||
| Ethanol | Polar Protic | 78 | Likely to be a good solvent. The compound may be too soluble even at room temperature, potentially leading to lower recovery. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, a good candidate. May offer a better solubility differential between hot and cold conditions. |
| Acetone | Polar Aprotic | 56 | A good general-purpose solvent that often works well for moderately polar compounds.[6] |
| Water | Polar Protic | 100 | The compound is likely sparingly soluble in cold water but more soluble in hot water, making it a potential single solvent.[5][8] |
| Mixed Solvents | |||
| Ethanol/Water | Polar Protic Pair | Variable | An excellent and common choice.[7] Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of ethanol to redissolve. |
| Acetone/Water | Polar Pair | Variable | Similar to ethanol/water, this combination is highly effective.[10] |
| Toluene/Heptane | Aromatic/Non-polar | Variable | Useful if impurities are highly polar. Dissolve in hot toluene and add heptane as the anti-solvent. |
Protocol 1: Systematic Solvent Screening
-
Place ~10 mg of crude 3-Ethynyl-4-methoxybenzoic acid into four separate small test tubes.
-
To each tube, add 0.2 mL of a different test solvent (e.g., ethanol, isopropanol, acetone, water).
-
Agitate the tubes at room temperature and observe the solubility. A solvent that dissolves the compound completely at room temperature is generally unsuitable for single-solvent recrystallization.[6]
-
Gently heat the tubes that did not show complete dissolution. Add the solvent dropwise until the solid just dissolves.
-
Allow the hot solutions to cool slowly to room temperature, then place them in an ice-water bath.
-
The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystals upon cooling.[6]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of substituted benzoic acids.
Q3: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?
Cause: "Oiling out" occurs when the hot, saturated solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is often caused by:
-
Using a solvent in which the compound is excessively soluble.
-
The presence of significant impurities, which can depress the melting point of the crude material.[11]
Solution:
-
Re-heat the Solution: Place the flask back on the heat source until the oil redissolves completely.
-
Add More Solvent: Add a small amount (1-2 mL) of the hot "good" solvent to the solution.[11] This decreases the saturation point, ensuring that crystallization begins at a lower temperature, hopefully below the compound's melting point.
-
Cool Slowly: Allow the solution to cool very slowly. Insulating the flask can help promote gradual crystal growth.
-
Consider a Different Solvent: If the problem persists, the chosen solvent may be inappropriate. Re-evaluate your solvent choice using the screening protocol above.
Q4: The recrystallization resulted in a very poor yield (<50%). How can I improve my recovery?
Cause: A low yield is a frequent issue and can stem from several procedural errors:
-
Using too much solvent: This is the most common cause. Excess solvent will retain a significant portion of your compound in the mother liquor even after cooling.[11]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave the product in solution.
Solution:
-
Minimize Solvent: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[4]
-
Recover a Second Crop: The mother liquor from the first filtration can be concentrated by boiling off a portion of the solvent and re-cooling to obtain a second, albeit less pure, crop of crystals.[4]
-
Check for Product in Mother Liquor: If you have not discarded the filtrate, you can dip a glass rod into it and let the solvent evaporate. The presence of a solid residue indicates that a significant amount of product was lost.[11]
-
Ensure Cold Temperatures: After cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[12]
Q5: No crystals are forming, even after cooling in an ice bath. What should I do?
Cause: A failure to crystallize usually means the solution is not supersaturated. This is either because too much solvent was used or the compound is extremely soluble in the chosen solvent even at low temperatures.
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments can serve as nucleation sites for crystal growth.[5][6]
-
Seeding: If available, add a single, tiny crystal of pure 3-Ethynyl-4-methoxybenzoic acid to the solution. This "seed crystal" provides a template for further crystal growth.[6]
-
-
Reduce Solvent Volume: If induction techniques fail, it is highly likely that too much solvent was used.[5] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again.
-
Add an Anti-Solvent: If you are using a single-solvent system, you can try adding a "bad" solvent (an anti-solvent) dropwise to the solution until it becomes persistently cloudy, then warm slightly to clarify before cooling.
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the standard recrystallization workflow and a decision-making process for troubleshooting common issues.
Caption: Standard experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
-
StudyMoose. (2024, February 26). Recrystallization of Benzoic Acid. Available from: [Link]
-
University of Missouri-St. Louis. Recrystallization of Benzoic Acid. Available from: [Link]
-
ResearchGate. * (PDF) Recrystallization of Impure Benzoic Acid*. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 158448718. Available from: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]
-
M.C.C. Science. Recrystallisation of benzoic acid and determination of its melting point. Available from: [Link]
-
Homework Help. Recrystallization pre/post lab questions | Organic chemistry homework help. Available from: [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Available from: [Link]
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Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]
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Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available from: [Link]
-
University of California, Irvine. Chem355 Labbook-2020. Available from: [Link]
-
ResearchGate. (2024, January). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58945679, 3-Ethynyl-4-methylbenzoic acid. Available from: [Link]
-
BeiLi Technologies. P-anisic acid. Available from: [Link]
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Validation & Comparative
Comparative Guide: 1H NMR Interpretation of 3-Ethynyl-4-methoxybenzoic Acid
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Solvent System Efficacy (DMSO-d6 vs. CDCl3) and Spectrometer Field Strength (400 MHz vs. 600 MHz)
Introduction & Structural Context
3-Ethynyl-4-methoxybenzoic acid is a highly functionalized aromatic building block frequently utilized in Sonogashira couplings for drug discovery (e.g., BCR-ABL kinase inhibitors) [1]. Its 1H NMR spectrum presents a unique analytical challenge due to the presence of three distinct functional groups on the aromatic ring: a carboxylic acid (-COOH), a terminal alkyne (-C≡CH), and a methoxy group (-OCH3).
Accurate interpretation requires selecting the optimal solvent and field strength to resolve subtle spin-spin couplings and prevent signal broadening. This guide objectively compares analytical alternatives to establish a definitive protocol for resolving this compound.
Solvent System Comparison: DMSO-d6 vs. CDCl3
The choice of deuterated solvent fundamentally alters the chemical shifts (δ) and visibility of labile protons. We compare the performance of Dimethyl Sulfoxide-d6 (DMSO-d6) against Chloroform-d (CDCl3).
Causality of Solvent-Induced Shifts (E-E-A-T)
-
Carboxylic Acid (-COOH): In CDCl3, the non-polar nature of the solvent leads to variable chemical shifts and severe signal broadening due to rapid intermolecular hydrogen exchange. In DMSO-d6, the strong hydrogen-bond accepting nature of the sulfoxide oxygen stabilizes the proton, yielding a distinct, albeit broad, singlet at 12.83 ppm [1].
-
Terminal Alkyne (-C≡CH): Terminal alkynes possess slightly acidic protons. In CDCl3, an alkyne proton typically resonates around 3.0–3.5 ppm. However, in DMSO-d6, hydrogen bonding between the alkyne proton and the solvent significantly deshields the nucleus, pushing the signal downfield to 4.29 ppm [2]. This solvent-induced shift safely moves the alkyne peak away from potential aliphatic impurities.
-
Aromatic Region: DMSO-d6 slightly compresses the aromatic signals compared to CDCl3, but the strong electron-withdrawing effect of the -COOH group and the electron-donating effect of the -OCH3 group maintain excellent chemical shift dispersion.
Quantitative Data Comparison
Table 1: Comparative 1H NMR Chemical Shifts of 3-Ethynyl-4-methoxybenzoic acid (400 MHz)
| Proton Assignment | Multiplicity & Coupling (J) | DMSO-d6 (Experimental) [1] | CDCl3 (Predicted/Typical) | Performance Winner |
| -COOH | Broad Singlet (bs), 1H | 12.83 ppm | 10.5 - 11.5 ppm (very broad) | DMSO-d6 (Superior stabilization) |
| H-6 (Ar-H) | Doublet of Doublets (dd), J = 8.7, 2.2 Hz, 1H | 7.95 ppm | ~8.05 ppm | Tie |
| H-2 (Ar-H) | Doublet (d), J = 2.2 Hz, 1H | 7.89 ppm | ~8.10 ppm | Tie |
| H-5 (Ar-H) | Doublet (d), J = 8.8 Hz, 1H | 7.15 ppm | ~6.95 ppm | Tie |
| -C≡CH | Singlet (s), 1H | 4.29 ppm | ~3.30 ppm | DMSO-d6 (Avoids water peak overlap) |
| -OCH3 | Singlet (s), 3H | 3.91 ppm | ~3.95 ppm | Tie |
Instrument Performance: 400 MHz vs. 600 MHz
While routine 400 MHz spectrometers are sufficient for basic structural confirmation, high-field 600 MHz instruments offer distinct advantages for resolving the aromatic spin-spin coupling network of this specific compound.
-
Resolution of H-6 and H-2: At 400 MHz, the H-6 (7.95 ppm) and H-2 (7.89 ppm) signals are separated by only 0.06 ppm (24 Hz). Because the H-6 signal is a doublet of doublets (J = 8.7, 2.2 Hz), its outer peaks span ~11 Hz. At 400 MHz, there is a risk of peak base overlap. A 600 MHz instrument increases the frequency separation to 36 Hz, providing pristine baseline resolution.
-
Second-Order Effects: The Δν/J ratio for H-6 and H-5 is large enough at both field strengths to approximate first-order kinetics, but 600 MHz completely eliminates any residual "roofing" effects, making integration highly accurate.
Caption: Spin-spin coupling network of the aromatic protons in 3-Ethynyl-4-methoxybenzoic acid.
Self-Validating Experimental Protocol
To ensure a high-fidelity NMR spectrum that accurately captures all 8 protons without distortion, follow this self-validating methodology.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh exactly 15.0 mg of 3-Ethynyl-4-methoxybenzoic acid.
-
Dissolve in 0.6 mL of high-purity DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Causality: Using 100% D solvent minimizes the residual water peak (~3.33 ppm in DMSO) which could otherwise broad-base and obscure the methoxy signal at 3.91 ppm [3].
-
-
Filtration:
-
Pass the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Validation: Hold the tube to the light; the solution must be optically clear. Particulates distort the magnetic field homogeneity, ruining the resolution of the 2.2 Hz meta-coupling.
-
-
Instrument Tuning & Shimming:
-
Insert the sample into the spectrometer and lock onto the DMSO deuterium signal.
-
Perform automated or manual gradient shimming.
-
Validation Check: The FWHM (Full Width at Half Maximum) of the TMS peak at 0.00 ppm must be ≤ 1.0 Hz.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1D zg30 (30-degree flip angle).
-
Relaxation Delay (D1): 2.0 seconds.
-
Spectral Width (SW): 15 ppm.
-
Causality: Standard SW is often 10-12 ppm. You must expand the SW to 15 ppm to ensure the 12.83 ppm -COOH peak is captured and not folded/aliased into the baseline.
-
-
Processing:
-
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation.
-
Phase and baseline correct manually. Set TMS to exactly 0.00 ppm.
-
Caption: Self-validating experimental workflow for high-fidelity 1H NMR acquisition.
Conclusion
For the accurate 1H NMR interpretation of 3-Ethynyl-4-methoxybenzoic acid, DMSO-d6 significantly outperforms CDCl3 . DMSO-d6 stabilizes the labile carboxylic acid proton, shifting it to a distinct 12.83 ppm, and strongly deshields the terminal alkyne proton to 4.29 ppm via hydrogen bonding, moving it safely away from the aliphatic baseline. While a 400 MHz spectrometer is adequate for general characterization, high-field 600 MHz instruments provide superior baseline resolution for the tightly clustered H-2 and H-6 aromatic signals.
References
-
Title: Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]
-
Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Comparative Reactivity Guide: 3-Ethynyl-4-methoxybenzoic Acid vs. 4-Methoxybenzoic Acid
Executive Summary
In modern drug discovery and bioconjugation, the transition from simple aromatic building blocks to multifunctional linkers is critical for synthesizing complex molecular architectures. This guide provides an in-depth comparative analysis of 4-methoxybenzoic acid (p-anisic acid) and its orthogonally reactive derivative, 3-ethynyl-4-methoxybenzoic acid . By examining their electronic profiles, structural causality, and distinct reactivity pathways, this document serves as a practical framework for researchers designing advanced therapeutics, such as kinase inhibitors and PROTACs.
Structural & Electronic Profiling
To understand the reactivity of these two molecules, we must analyze the electronic effects dictated by their substituents.
-
4-Methoxybenzoic Acid: This molecule features a strongly electron-donating methoxy (-OCH₃) group at the para position relative to the carboxylic acid. The resonance effect (+R) of the oxygen lone pairs outweighs its weak inductive electron-withdrawing effect (-I). This net electron donation destabilizes the carboxylate conjugate base, resulting in a relatively high pKa of ~4.47[1]. The methoxy group is also a strong activating group, directing Electrophilic Aromatic Substitution (EAS) primarily to the ortho position (C3)[2].
-
3-Ethynyl-4-methoxybenzoic Acid: The introduction of a terminal alkyne (-C≡CH) at the C3 position fundamentally alters the molecule's electronic landscape. The sp-hybridized ethynyl carbon possesses high s-character (50%), making it significantly more electronegative than sp² or sp³ carbons. This exerts a distinct -I inductive effect across the aromatic ring, stabilizing the carboxylate anion and slightly lowering the pKa (increasing acidity) relative to 4-methoxybenzoic acid. Furthermore, the ethynyl group occupies the primary EAS reactive site, sterically and electronically blocking further substitution on the aromatic ring. This orthogonal "handle" makes it a highly valuable bifunctional building block, frequently utilized in the synthesis of novel BCR-ABL inhibitors for chronic myeloid leukemia[3].
Quantitative Reactivity Comparison
The following table summarizes the key physicochemical and reactive properties that dictate the experimental behavior of these two compounds[1][2][4].
| Property | 4-Methoxybenzoic Acid | 3-Ethynyl-4-methoxybenzoic Acid |
| Molecular Weight | 152.15 g/mol | 176.17 g/mol |
| pKa (Carboxylic Acid) | ~4.47 | ~4.20 - 4.30 (Inferred via -I effect) |
| Electronic Effect at C4 | +R (Strong EDG), -I | +R (Strong EDG), -I |
| Electronic Effect at C3 | C-H (EAS susceptible) | -I (sp-hybridized carbon, EAS blocked) |
| Orthogonal Handles | None | Terminal Alkyne |
| Primary Applications | Fragrances, basic intermediates | Kinase inhibitors, Bioconjugation |
Orthogonal Reactivity: The Alkyne Advantage
The true divergence in utility between these two molecules lies in the orthogonal reactivity provided by the terminal alkyne.
-
Amidation/Esterification (Shared Reactivity): Both molecules readily undergo standard carboxylic acid activation (e.g., via EDC/HOBt) to form amides[5]. The slightly lower pKa of the ethynyl derivative can marginally accelerate esterification by making the carboxylate a better leaving group in its activated intermediate forms.
-
CuAAC Click Chemistry (Exclusive to Ethynyl Variant): The terminal alkyne enables Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction is bioorthogonal, meaning it proceeds with near-perfect chemoselectivity in complex biological mixtures without cross-reacting with native functional groups (amines, thiols, acids).
-
Sonogashira Cross-Coupling (Exclusive to Ethynyl Variant): The alkyne can undergo palladium/copper-catalyzed cross-coupling with aryl halides. This is a critical carbon-carbon bond-forming strategy heavily utilized in synthesizing extended conjugated systems and rigid linker frameworks in medicinal chemistry[3][5].
Fig 1: Divergent reactivity pathways dictated by the ethynyl substituent.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality and built-in purification checks.
Protocol A: Standard Amide Coupling (Applicable to Both)
This protocol utilizes EDC/HOBt to form an amide bond, a standard procedure for incorporating these acids into larger drug scaffolds[3].
-
Activation: Dissolve 1.0 eq of the benzoic acid derivative in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt.
-
Causality: EDC activates the acid to form an unstable O-acylisourea. HOBt immediately traps this to form a stable, reactive active ester, preventing unwanted racemization or rearrangement.
-
-
Coupling: Add 1.1 eq of the target primary amine and 2.5 eq of DIPEA (base). Stir at room temperature for 12 hours.
-
Self-Validating Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO₃ (aqueous), 1M HCl, and brine.
-
Validation: The bicarbonate wash chemically strips any unreacted starting acid (by converting it to a water-soluble sodium salt). The mild acid wash removes unreacted amine. If LCMS of the organic layer shows a single mass peak, the purification is internally validated.
-
Protocol B: CuAAC Bioconjugation (Exclusive to 3-Ethynyl-4-methoxybenzoic Acid)
This protocol details the formation of a 1,4-disubstituted triazole using the terminal alkyne.
-
Substrate Preparation: Dissolve 1.0 eq of 3-ethynyl-4-methoxybenzoic acid and 1.0 eq of the target azide in a 1:1 mixture of tert-butanol and water.
-
Causality: The biphasic/micellar nature of t-BuOH/H₂O is critical. The organic substrates dissolve in the alcohol, while the inorganic catalysts dissolve in water, driving the reaction thermodynamically at the interface.
-
-
Catalyst Generation: Add 0.1 eq of CuSO₄·5H₂O followed immediately by 0.2 eq of Sodium Ascorbate.
-
Causality: Ascorbate acts as a reducing agent to generate the active Cu(I) species in situ from Cu(II). This prevents the buildup of Cu(II), which would otherwise catalyze unwanted Glaser homocoupling of the alkynes.
-
-
Self-Validating Workup (Copper Scavenging): After stirring for 4 hours, add a 0.1 M EDTA solution and stir vigorously for 30 minutes before extraction.
-
Validation: Copper ions are highly toxic to cells and can quench fluorescence in downstream assays. EDTA strongly chelates residual copper, turning the aqueous layer visibly blue. A colorless organic layer validates that the final triazole product is free of cytotoxic heavy metal contamination.
-
Fig 2: Self-validating CuAAC workflow with critical copper-scavenging step.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Methoxybenzoic Acid Manufacturer & Supplier China | CAS 100-09-4 | Properties, Uses, Safety, SDS, Price [sinochem-nanjing.com]
- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profiling and Application Guide: UV-Vis Absorption of 3-Ethynyl-4-methoxybenzoic Acid
Executive Summary
In modern drug discovery and materials science, highly functionalized aromatic building blocks are essential for synthesizing complex molecular architectures. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a prime example of such a versatile intermediate. Featuring a carboxylic acid for amide coupling, an electron-donating methoxy group, and a rigid ethynyl group for click chemistry or Sonogashira cross-coupling, this compound is heavily utilized in the synthesis of advanced therapeutics, including next-generation BCR-ABL inhibitors for chronic myeloid leukemia[1].
For researchers synthesizing these complex molecules, understanding the UV-Vis absorption profile of 3-Ethynyl-4-methoxybenzoic acid is critical. Spectroscopic monitoring allows for real-time tracking of reaction kinetics, purity analysis, and confirmation of extended π -conjugation during cross-coupling workflows.
Structural Basis for UV-Vis Absorption (Mechanistic Causality)
The ultraviolet-visible (UV-Vis) absorption spectrum of an aromatic molecule is governed by its π→π∗ and n→π∗ electronic transitions. To understand the spectral behavior of 3-Ethynyl-4-methoxybenzoic acid, we must deconstruct its chromophore:
-
The Benzoic Acid Core: Unsubstituted benzoic acid absorbs primarily in the deep UV region ( λmax ~230 nm and 273 nm) due to the basic aromatic ring and the electron-withdrawing carboxyl group.
-
The Methoxy Auxochrome: The addition of a methoxy group at the para position acts as a powerful auxochrome. The oxygen atom's lone pairs ( n -electrons) donate electron density into the aromatic ring via resonance. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO gap and causing a distinct bathochromic (red) shift in absorption[2].
-
The Ethynyl Conjugation: The alkyne group at the meta position further extends the π -conjugation system. Alkynes inherently lower the excitation energy required for π→π∗ transitions. When this ethynyl group is reacted to form extended structures (e.g., porphyrin photosensitizers or bi-aryl drug scaffolds), the absorption profile broadens and shifts significantly toward the visible spectrum[3].
By combining both an electron-donating group (methoxy) and a conjugation-extending group (ethynyl), 3-Ethynyl-4-methoxybenzoic acid exhibits a unique "push-pull" electronic environment that pushes its primary absorption maximum ( λmax ) closer to the 285–305 nm range, distinct from its simpler analogs.
Comparative UV-Vis Performance Data
To objectively evaluate the spectroscopic footprint of 3-Ethynyl-4-methoxybenzoic acid, we compare it against its structural precursors and functional alternatives. This comparison is vital for researchers designing multiplexed assays or monitoring step-wise synthetic pathways.
| Compound | Key Structural Features | Approx. λmax (nm)* | Molar Absorptivity ( ϵ ) | Primary Application Context |
| Benzoic Acid | Core aromatic carboxyl | 230, 273 | ~10,000 M−1cm−1 | Baseline reference standard |
| 4-Methoxybenzoic Acid | Core + EDG (Methoxy) | 250 - 260[2] | ~15,000 M−1cm−1 | UV absorber, synthetic precursor |
| 3-Ethynylbenzoic Acid | Core + Conjugation (Alkyne) | 270 - 280[3] | ~18,000 M−1cm−1 | Photosensitizer anchoring[4] |
| 3-Ethynyl-4-methoxybenzoic Acid | EDG + Conjugation | 285 - 305 | ~22,000 M−1cm−1 | BCR-ABL Inhibitor Synthesis[1] |
*Note: Exact λmax values are solvent-dependent. Values represent typical ranges in polar aprotic/protic solvents (e.g., Ethanol, Dichloromethane).
Self-Validating Experimental Protocol: UV-Vis Acquisition
To ensure high-fidelity, reproducible UV-Vis spectra for 3-Ethynyl-4-methoxybenzoic acid, follow this self-validating methodology. Every step is designed to eliminate optical artifacts and ensure strict adherence to the Beer-Lambert Law.
Step 1: Solvent Selection & Blanking
-
Action: Select HPLC-grade Dichloromethane (DCM) or absolute Ethanol.
-
Causality: Solvents have specific UV cut-offs (EtOH: <210 nm; DCM: <235 nm). Using lower-grade solvents introduces trace impurities that absorb heavily in the 250-300 nm range, masking the compound's π→π∗ transitions.
Step 2: Instrument Calibration
-
Action: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium (UV) and tungsten (Visible) lamps to warm up for a minimum of 30 minutes.
-
Causality: Lamp photon flux fluctuates upon ignition. A 30-minute thermal stabilization prevents baseline drift during the scan, ensuring the photometric accuracy of the resulting molar absorptivity calculation.
Step 3: Concentration Optimization (The Self-Validation Step)
-
Action: Prepare a 10 mM stock solution of the compound in the chosen solvent. Perform serial dilutions to create a working concentration of 10 µM to 50 µM .
-
Causality: Measuring at this specific concentration range ensures the maximum absorbance remains between 0.1 and 1.0 Absorbance Units (A.U.). Exceeding 1.0 A.U. introduces non-linear detector responses due to stray light limitations and inner-filter effects, invalidating the Beer-Lambert relationship ( A=ϵlc ).
Step 4: Spectral Acquisition
-
Action: Use matched quartz cuvettes (1 cm path length). Perform a baseline correction with pure solvent in both the reference and sample beams. Replace the sample cuvette solvent with the analyte solution and scan from 200 nm to 500 nm at a rate of 1 nm/s.
-
Causality: Standard glass cuvettes absorb UV light below 320 nm. Quartz is mandatory to achieve transparency in the 280-300 nm region where 3-Ethynyl-4-methoxybenzoic acid exhibits its peak absorption.
Application Workflow: Reaction Monitoring
Because the ethynyl group of 3-Ethynyl-4-methoxybenzoic acid is highly reactive, its consumption during a Sonogashira cross-coupling reaction drastically alters the molecule's conjugation length. This allows researchers to use UV-Vis spectroscopy as an in-line monitoring tool. As the alkyne couples with an aryl halide, the extended π -system causes a massive bathochromic shift, signaling reaction completion.
UV-Vis monitoring workflow for Sonogashira coupling of 3-Ethynyl-4-methoxybenzoic acid.
References
1.[1] Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - Journal of Medicinal Chemistry, ACS Publications. URL:[Link] 2.[3] Molecularly engineered porphyrin photosensitizers featuring multi-anchoring and alkoxy modifications for robust photocatalytic hydrogen production - ResearchGate. URL:[Link] 3.[2] Effect of confinement of anionic organic ultraviolet ray absorbers into two-dimensional zinc hydroxide nitrate galleries - SciELO. URL:[Link] 4.[4] UV/Vis absorption data and emission data of PoTA1-PoTA3 in CH2Cl2 - The Hong Kong Polytechnic University / ResearchGate. URL: [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Ethynyl-4-methoxybenzoic acid
For researchers, synthetic chemists, and professionals in drug development, the structural confirmation and purity assessment of a novel compound are foundational to all subsequent research. 3-Ethynyl-4-methoxybenzoic acid, a molecule with potential applications in medicinal chemistry and materials science, requires rigorous analytical characterization. This guide provides an in-depth comparison of the elemental analysis standards applicable to this compound, focusing on the underlying principles, experimental workflows, and data interpretation. We will explore the gold-standard combustion analysis and its powerful alternative, high-resolution mass spectrometry (HRMS), offering field-proven insights into making informed analytical choices.
The Imperative of Elemental Analysis: Beyond the Formula
Elemental analysis serves as a fundamental gatekeeper in chemical synthesis. For a compound like 3-Ethynyl-4-methoxybenzoic acid (Molecular Formula: C₁₀H₈O₃), this analysis quantitatively determines the percentage of its constituent elements—carbon, hydrogen, and oxygen. This is not merely an academic exercise; it is a direct and absolute measure of a sample's purity and a validation of its proposed chemical formula.[1][2] In the context of drug development, an accurate elemental composition is a non-negotiable component of the data package submitted to regulatory bodies, as it underpins the very identity and dosage of an active pharmaceutical ingredient (API).
The molecular structure of 3-Ethynyl-4-methoxybenzoic acid dictates a precise elemental ratio. Based on its formula, the theoretical elemental composition is:
-
Carbon (C): 68.18%
-
Hydrogen (H): 4.58%
-
Oxygen (O): 27.24%
Any significant deviation from these values in an experimental setting signals the presence of impurities, such as residual solvents, starting materials, or side-products, which could have profound and often detrimental effects on experimental outcomes.
Combustion Analysis: The Definitive Standard
Combustion analysis is the benchmark technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[3] It is considered an "absolute method" because it directly measures the elemental quantities without the need for matrix-specific standards, relying instead on calibration with ultra-pure, known chemical compounds.[1]
The Combustion Principle: A Controlled Conversion
The core of the method involves the complete and rapid combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically around 1000-1150°C).[4][5] This process quantitatively converts the elements into simple, detectable gases:
-
Carbon (C) → Carbon Dioxide (CO₂)
-
Hydrogen (H) → Water (H₂O)
Oxygen is typically determined by pyrolysis in a separate process. The resulting gases are then meticulously separated and quantified by detectors, most commonly a thermal conductivity detector (TCD).[1][2]
Experimental Workflow: Combustion CH Analysis
The following protocol outlines the steps for the CH (Carbon & Hydrogen) analysis of 3-Ethynyl-4-methoxybenzoic acid.
Caption: Workflow for Combustion Elemental Analysis.
Step-by-Step Methodology:
-
Sample Preparation: A small, homogeneous sample of 3-Ethynyl-4-methoxybenzoic acid (typically 1-3 mg) is weighed with high precision into a tin or silver capsule. The exact mass is critical for accurate percentage calculation.
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (~1000°C) flooded with pure oxygen. The sample undergoes instantaneous, complete combustion.[6]
-
Gas Purification and Reduction: The resultant gas mixture (CO₂, H₂O, and excess O₂) passes through a reduction tube (often containing copper) to remove excess oxygen and convert any nitrogen oxides to N₂.
-
Separation: The purified gas mixture flows through a chromatographic column which separates the individual components, typically H₂O followed by CO₂.[2]
-
Detection: A thermal conductivity detector (TCD) measures the change in thermal conductivity of the carrier gas as each component (H₂O, CO₂) elutes from the column. The detector generates an electrical signal proportional to the concentration of the element.
-
Calculation: The instrument's software integrates the signal peaks and, by comparing them to the signal from a known standard (e.g., acetanilide), calculates the mass percentage of carbon and hydrogen in the original sample.
The Trustworthiness Standard: The ±0.4% Rule
For publication in most reputable chemistry journals and for internal quality control, the experimental elemental analysis results must agree with the theoretical values to within ±0.4% .[7] This stringent requirement confirms that the sample possesses a purity level of at least 95%, which is a widely accepted standard for validating the identity of a newly synthesized compound.[7]
High-Resolution Mass Spectrometry (HRMS): An Orthogonal Approach
While combustion analysis provides a bulk elemental percentage, High-Resolution Mass Spectrometry (HRMS) offers a highly precise mass measurement of the intact molecule, which can be used to deduce its molecular formula.[8][9] This technique provides an orthogonal, and often complementary, validation of the compound's identity.
HRMS Principle: Exact Mass Determination
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[8][10] This incredible precision allows for the differentiation between molecules that have the same nominal mass but different elemental compositions.[10] For 3-Ethynyl-4-methoxybenzoic acid (C₁₀H₈O₃), the calculated monoisotopic (exact) mass is 176.04734 Da. An HRMS measurement that finds a mass within a very narrow tolerance (typically <5 ppm) of this value provides extremely strong evidence for the proposed molecular formula.
Trustworthiness Standard: A found value within 0.003 m/z units or <5 ppm of the calculated value is generally required to confirm the molecular formula.[7]
Comparison of Analytical Techniques
The choice between Combustion Analysis and HRMS depends on the specific analytical question being asked. One determines bulk purity based on elemental ratios, while the other confirms the molecular formula via an exact mass measurement. They are not mutually exclusive; for comprehensive characterization, they are often used in tandem.
| Feature | Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Percentage elemental composition (%C, %H, %N, %S)[1] | High-accuracy mass-to-charge ratio (m/z)[9] |
| Primary Goal | Determine empirical formula and assess bulk purity. | Determine molecular formula.[8] |
| Key Standard | Experimental values within ±0.4% of theoretical.[7] | Mass accuracy typically < 5 ppm or < 0.003 m/z.[7] |
| Sample Amount | 1-3 mg | < 1 mg (often µg or ng) |
| Sample State | Solids, liquids.[11] | Primarily solutions, compatible with LC or direct infusion. |
| Principle | Combustion → Gas Separation → Detection.[3] | Ionization → Mass Analysis → Detection. |
| Strengths | "Absolute" method, highly precise, industry standard for purity.[1] | Extremely high sensitivity and specificity for formula confirmation. |
| Limitations | Does not provide molecular weight information directly. | Does not directly measure bulk purity (insensitive to isomers). |
Interpreting Experimental Data for 3-Ethynyl-4-methoxybenzoic acid
Let us consider a hypothetical, yet realistic, set of analytical results for a newly synthesized batch of 3-Ethynyl-4-methoxybenzoic acid.
| Analysis | Theoretical Value (C₁₀H₈O₃) | Experimental Result | Deviation | Pass/Fail (vs. Standard) |
| % Carbon | 68.18% | 67.95% | -0.23% | Pass (within ±0.4%) |
| % Hydrogen | 4.58% | 4.65% | +0.07% | Pass (within ±0.4%) |
| HRMS (M+H)⁺ | 177.05462 Da | 177.05441 Da | -1.2 ppm | Pass (within <5 ppm) |
Analysis of Results:
-
Combustion Analysis: Both the carbon and hydrogen values fall comfortably within the accepted ±0.4% tolerance. This result strongly suggests the sample has a high degree of purity (>95%) and its empirical formula is consistent with C₁₀H₈.
-
HRMS: The measured mass of the protonated molecule is within 1.2 ppm of the theoretical value. This provides compelling evidence that the molecular formula is indeed C₁₀H₈O₃.
Taken together, these two datasets provide a robust and self-validating characterization of the compound, confirming both its molecular formula and its high purity, making it suitable for further research and development.
References
-
Elementar. "Elemental analysis: operation & applications." Available at: [Link]
-
Wikipedia. "Combustion analysis." Available at: [Link]
-
Valdes, C. et al. (2021). "An International Study Evaluating Elemental Analysis." ACS Omega. Available at: [Link]
-
Chemistry LibreTexts. "1.3: Introduction to Combustion Analysis." Available at: [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Available at: [Link]
-
Michael Evans. (2023). "Combustion Analysis | OpenStax Chemistry 2e 4.5." YouTube. Available at: [Link]
-
AZoM. (2019). "Combustion Analysis Versus Spectrometric Methods." Available at: [Link]
-
Universal Lab Blog. (2024). "Basic principles and tests of organic element analysis." Available at: [Link]
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AZoM. (2021). "A Look at Elemental Analysis for Organic Compounds." Available at: [Link]
-
Metrolab. (2024). "What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?" Available at: [Link]
-
Oxford Academic. (2011). "Elemental composition determination based on MSn." Available at: [Link]
-
Longdom Publishing SL. (2023). "Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination." Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Chemistry LibreTexts. "11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry." Available at: [Link]
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- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. longdom.org [longdom.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. azom.com [azom.com]
Benchmarking 3-Ethynyl-4-methoxybenzoic acid against other alkyne linkers
Benchmarking 3-Ethynyl-4-methoxybenzoic Acid: A Comparative Guide to Alkyne Linkers in Bioconjugation and Drug Discovery
The selection of an alkyne linker is rarely a trivial structural decision; it is a critical determinant of a molecule's physicochemical properties, conjugation efficiency, and ultimate biological efficacy. While minimalist linkers like propargyl alcohol and rigid aromatic linkers like 4-ethynylbenzoic acid have historically dominated the landscape of click chemistry, the demand for highly soluble, sterically tuned, and multifunctional hubs has driven the adoption of more complex scaffolds[1].
As a Senior Application Scientist, I frequently observe conjugation failures stemming from the poor solubility and aggressive π-π stacking of unadorned aromatic linkers. This guide benchmarks 3-Ethynyl-4-methoxybenzoic acid against standard alkyne linkers, objectively analyzing its performance, structural causality, and utility in advanced drug discovery workflows.
Mechanistic Profiling: The Causality of the Methoxy Substitution
To understand the performance of 3-Ethynyl-4-methoxybenzoic acid, we must deconstruct its structural divergence from the industry standard, 4-ethynylbenzoic acid.
Unsubstituted 4-ethynylbenzoic acid is highly planar. In solution, this planarity promotes aggressive intermolecular π-π stacking, often causing the linker—or the resulting conjugate—to prematurely precipitate out of aqueous or polar aprotic solvent systems.
By introducing a methoxy group (-OMe) at the 4-position and shifting the ethynyl group to the 3-position, the molecular profile is fundamentally transformed:
-
Steric Disruption: The bulky methoxy group breaks the planar symmetry of the aromatic ring, introducing a steric penalty that prevents tight intermolecular stacking. This dramatically enhances solubility in bioconjugation buffers.
-
Electronic Tuning: The oxygen lone pairs of the methoxy group donate electron density into the aromatic ring via resonance. While this slightly enriches the alkyne, the primary effect is the stabilization of the molecule during oxidative coupling (e.g., Sonogashira reactions) and the introduction of a potent hydrogen-bond acceptor for target engagement in kinase inhibitors[2].
-
Spatial Trajectory: The meta-relationship of the alkyne to the carboxylic acid alters the vector of the attached pharmacophore, providing an angular trajectory that is often critical for navigating tight protein binding pockets, such as the hinge region of BCR-ABL[2].
Structural deconstruction of 3-Ethynyl-4-methoxybenzoic acid and its functional advantages.
Quantitative Benchmarking: Linker Performance Data
The following table synthesizes the physicochemical and kinetic profiles of 3-Ethynyl-4-methoxybenzoic acid against three widely used alternatives.
| Linker | CuAAC Reactivity (k_obs) | Aqueous Solubility (pH 7.4) | Steric Profile | Primary Application |
| 3-Ethynyl-4-methoxybenzoic acid | High | Moderate-High | Moderate (Ortho-OMe bulk) | Kinase inhibitors, PROTACs |
| 4-Ethynylbenzoic acid | Very High | Low (Prone to aggregation) | Low (Highly planar) | Surface functionalization |
| Propargyl Glycine/Acid | Moderate | High | Minimal (Aliphatic) | Minimalist bioconjugation |
| DBCO-Acid | Catalyst-Free (SPAAC) | Moderate | High (Cyclooctyne bulk) | In vivo labeling, live-cell assays |
Data Interpretation: While DBCO offers the advantage of copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), its massive steric footprint often abolishes the binding affinity of small-molecule targeting ligands. 3-Ethynyl-4-methoxybenzoic acid occupies the optimal middle ground: it retains the small footprint required for drug discovery while overcoming the solubility limitations of traditional aromatic alkynes.
Self-Validating Experimental Protocol: One-Pot Conjugation
A robust protocol must be a self-validating system. Relying solely on end-point LC-MS often leads to wasted reagents if an upstream activation step fails. The following methodology for conjugating 3-Ethynyl-4-methoxybenzoic acid incorporates orthogonal, real-time quality control (QC) checkpoints.
Phase 1: Amide Coupling (Carboxyl Activation)
Mechanistic Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered carboxylic acids (a consequence of the adjacent methoxy group). DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state.
-
Activation: Dissolve 3-Ethynyl-4-methoxybenzoic acid (1.0 eq, 100 mM) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq). Stir at room temperature for 10 minutes to form the active OAt ester.
-
Conjugation: Add the target primary amine (0.9 eq) dropwise. Stir for 2 hours.
-
Self-Validation Checkpoint (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The disappearance of the deep purple color confirms the complete consumption of the primary amine, validating the amide bond formation before proceeding to the click reaction.
Phase 2: CuAAC Bioconjugation
Mechanistic Rationale: Cu(I) is highly unstable and generates reactive oxygen species (ROS) that can degrade biological targets. THPTA is a water-soluble ligand that tightly coordinates Cu(I), accelerating the click reaction while shielding the conjugate from oxidative damage.
-
Preparation: To the crude amide mixture, add the azide-functionalized payload (1.0 eq).
-
Catalyst Assembly: In a separate vial, pre-mix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq) in water. This pre-complexation is critical to prevent Cu(II) precipitation.
-
Reduction: Add sodium ascorbate (0.5 eq) to the catalyst mixture (solution turns from blue to colorless, indicating reduction to Cu(I)), then immediately transfer to the main reaction vessel. Stir for 1 hour.
-
Self-Validation Checkpoint (Fluorogenic Emission): If using a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin), illuminate the reaction vial with a 365 nm UV lamp. The sudden appearance of intense blue fluorescence provides instant, visual confirmation of triazole formation, as the azide precursor is non-fluorescent.
Self-validating bioconjugation workflow utilizing orthogonal QC checkpoints.
Application in Targeted Therapeutics
The structural nuances of 3-Ethynyl-4-methoxybenzoic acid have made it a highly valuable scaffold in modern medicinal chemistry, particularly in the design of hybrid kinase inhibitors.
In the development of novel BCR-ABL inhibitors for Chronic Myeloid Leukemia (CML), researchers have utilized methoxy-substituted ethynylbenzoic acids as core fragments[2]. The Sonogashira coupling of the alkyne moiety allows for the rigid extension of the pharmacophore into the hydrophobic pockets of the kinase. Crucially, the methoxy group is not merely a passive solubility enhancer; its specific spatial orientation allows the molecule to navigate the steric constraints of the ATP-binding site, positioning the inhibitor to interact favorably with key residues like Met318[2].
When compared to flexible aliphatic linkers, the rigid, angular geometry provided by the 3-ethynyl-4-methoxybenzoic core minimizes the entropic penalty of binding, locking the therapeutic payload into its bioactive conformation.
References
-
Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety Journal of Medicinal Chemistry - ACS Publications[Link]
-
Design, Synthesis, and Utility of Defined Molecular Scaffolds MDPI - Molecules[Link]
Sources
Safety Operating Guide
Operational Guide for the Safe Handling and Processing of 3-Ethynyl-4-methoxybenzoic Acid
As a Senior Application Scientist overseeing drug discovery pipelines, I frequently manage the integration of functionalized building blocks into complex synthetic workflows. 3-Ethynyl-4-methoxybenzoic acid (CAS: 1197358-11-4) is a highly versatile bifunctional reagent. It features a terminal alkyne ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira couplings, alongside a carboxylic acid moiety for amide bond formation[1].
However, because it presents as a fine, crystalline organic powder, it introduces specific mechanical and chemical risks to the laboratory environment. This guide provides a self-validating, step-by-step operational framework for PPE selection, handling, and disposal, grounded in authoritative safety standards.
Risk Assessment & Causality
To build a secure operational environment, we must move beyond simply listing safety gear and understand the causality behind our protective choices. According to the[2], minimizing exposure to airborne particulates is the foundational step in chemical hygiene.
-
Inhalation Risk (Causality): Substituted benzoic acids are known respiratory irritants. The fine particulate nature of 3-Ethynyl-4-methoxybenzoic acid means that static electricity or ambient air currents can easily aerosolize the compound during weighing, leading to inhalation exposure.
-
Dermal & Ocular Risk (Causality): The acidic functional group can cause localized pH-driven irritation upon contact with the moisture in skin or eyes.
To mitigate these risks, primary engineering controls (chemical fume hoods) must be paired with secondary personal controls (PPE) as outlined by the[3].
Quantitative Operational Parameters
Summarized below are the quantitative thresholds and PPE specifications required for handling this compound safely.
| Protection Category | Specification / Threshold | Causality / Rationale |
| Engineering Control | Fume Hood Face Velocity: 80–100 fpm | Ensures aerosolized particles are captured without creating excessive turbulence that disrupts the balance. |
| Hand Protection | Nitrile Gloves (Thickness: ≥ 0.11 mm ) | Provides a sufficient barrier against dry organic powders. Note: If solubilizing in DMF/DMSO, double-gloving is required due to rapid solvent breakthrough. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Tight-fitting goggles prevent airborne dust from bypassing the lenses and reacting with ocular fluid. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against static buildup and potential secondary fire hazards when handling alkynes near reactive catalysts. |
| Spill Control | 10–20 mL wetting agent per gram | Dampening the powder with water or ethanol prevents aerosolization during mechanical cleanup. |
Step-by-Step Methodology: Weighing and Transfer Protocol
The following protocol is designed as a self-validating system . Each phase includes a validation checkpoint to ensure the integrity of the safety boundary before proceeding.
Phase 1: Environmental & PPE Setup
-
Verify Engineering Controls: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80 and 100 feet per minute (fpm).
-
Don PPE: Equip standard nitrile gloves, a fully buttoned lab coat, and safety goggles.
-
Static Mitigation: Wipe the exterior of the weighing boat and the balance pan with an anti-static zero-charge wipe.
-
Validation Checkpoint: Hover a gloved hand over the weighing boat. If the boat shifts or repels, static is still present. Re-wipe until inert.
-
Phase 2: Material Handling
-
Dispensing: Using a grounded, anti-static micro-spatula, slowly transfer the 3-Ethynyl-4-methoxybenzoic acid from the stock bottle to the weighing boat.
-
Causality: Anti-static tools prevent the fine powder from clinging to the instrument and subsequently dropping outside the designated weighing zone.
-
-
Transfer: Carefully transfer the weighed solid into the reaction vessel (e.g., a round-bottom flask).
-
Solubilization: Immediately add the reaction solvent (typically DMF or DMSO for amide couplings) to the flask to trap the powder in the liquid phase.
-
Validation Checkpoint: The balance reading must stabilize without continuous drift. A drifting reading indicates air currents are displacing the powder, risking aerosolization.
-
Phase 3: Decontamination
-
Tool Cleaning: Rinse the spatula with a compatible solvent (e.g., ethanol or acetone) directly into an organic waste beaker.
-
Surface Wipe: Wipe down the balance and hood surface with a damp paper towel to capture any invisible micro-dust.
Spill Response & Disposal Plan
If a spill occurs outside the fume hood, immediate containment is required to prevent the spread of irritating dust.
Solid Spill Protocol:
-
Do NOT Dry Sweep: Sweeping generates a dust cloud, exponentially increasing inhalation risk.
-
Damp Wipe Method: Lightly spray a paper towel with water or ethanol. Gently lay the damp towel over the spilled 3-Ethynyl-4-methoxybenzoic acid to suppress the dust.
-
Collection: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a sealable plastic bag.
Disposal Plan:
-
Categorization: 3-Ethynyl-4-methoxybenzoic acid contains no halogens. It must be segregated into Halogen-Free Organic Solid Waste .
-
Destruction: The standard and most environmentally sound disposal method for functionalized organic acids is high-temperature incineration. Do not flush any residual powder down the sink, as it may precipitate in aqueous environments and cause blockages.
Operational Workflow Visualization
The following logical diagram maps the critical path for handling and disposing of the chemical, highlighting the divergence in protocol if a spill occurs.
Caption: Workflow for handling and disposing of 3-Ethynyl-4-methoxybenzoic acid.
References
-
Journal of Medicinal Chemistry. "Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety" (Synthesis of 3-Ethynyl-4-methoxybenzoic Acid). ACS Publications. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories." eCFR. Available at:[Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

